N-(2-Cyanoethyl)-N-methylbenzamide
Description
BenchChem offers high-quality N-(2-Cyanoethyl)-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Cyanoethyl)-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-cyanoethyl)-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13(9-5-8-12)11(14)10-6-3-2-4-7-10/h2-4,6-7H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPKZNLNDCZYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543373 | |
| Record name | N-(2-Cyanoethyl)-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23873-66-7 | |
| Record name | N-(2-Cyanoethyl)-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(2-Cyanoethyl)-N-methylbenzamide chemical properties and IUPAC name.
This technical guide provides a comprehensive overview of N-(2-Cyanoethyl)-N-methylbenzamide, a tertiary amide of interest in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide synthesizes information from analogous compounds and established reaction mechanisms to offer a robust resource for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, predicted properties, and detailed synthetic methodologies, grounded in fundamental chemical principles.
Chemical Identity and Properties
N-(2-Cyanoethyl)-N-methylbenzamide is a derivative of benzamide featuring both a methyl and a cyanoethyl group attached to the amide nitrogen. This structure imparts a unique combination of a polar amide functionality and a reactive nitrile group, making it a potentially valuable intermediate in the synthesis of more complex molecules.
IUPAC Name: 3-(methyl(benzoyl)amino)propanenitrile
Synonyms: N-(2-Cyanoethyl)-N-methylbenzamide
While a specific CAS Number for this compound is not readily found in major chemical databases, its structure is unambiguously defined by its IUPAC name.
Predicted Physicochemical Properties
The following table summarizes the predicted and inferred chemical properties of N-(2-Cyanoethyl)-N-methylbenzamide. These values are estimated based on the properties of its constituent functional groups and structurally similar molecules, such as N-methylbenzamide and various propionitriles.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₁H₁₂N₂O | From structure |
| Molecular Weight | 188.23 g/mol | Calculated from formula |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar N,N-disubstituted amides |
| Boiling Point | > 200 °C (at atmospheric pressure) | Expected to be higher than N-methylbenzamide due to increased molecular weight and polarity |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Limited solubility in water. | Typical for tertiary amides of this size. |
| pKa (Conjugate Acid) | Weakly basic, protonation at the amide oxygen or nitrile nitrogen. | Amides are generally very weak bases. |
Spectroscopic Profile (Predicted)
The spectroscopic data for N-(2-Cyanoethyl)-N-methylbenzamide can be predicted based on the characteristic absorbances and chemical shifts of its functional groups.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic peaks for the amide and nitrile groups. The carbonyl (C=O) stretch of the tertiary amide will likely appear as a strong band in the region of 1630-1680 cm⁻¹[1]. The nitrile (C≡N) stretch will present as a sharp, medium-intensity peak around 2240-2260 cm⁻¹[2][3]. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and C-H stretching from the methyl and ethyl groups will be seen below 3000 cm⁻¹.
-
¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show distinct signals for the different proton environments. The aromatic protons of the benzoyl group would appear in the range of 7.4-7.8 ppm. The N-methyl group would likely be a singlet around 3.0 ppm. The two methylene groups of the cyanoethyl substituent would appear as triplets, with the CH₂ group adjacent to the nitrogen being more deshielded (downfield) than the CH₂ group adjacent to the nitrile.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will be characterized by a carbonyl carbon signal in the downfield region, typically around 170 ppm for benzamides[4][5]. The nitrile carbon signal would be expected around 117-120 ppm[6]. The aromatic carbons will have signals in the 127-135 ppm range. The N-methyl carbon and the two methylene carbons will appear in the aliphatic region of the spectrum. The chemical shifts of N-substituted benzamides are influenced by the electronic effects of the substituents[7].
Synthesis of N-(2-Cyanoethyl)-N-methylbenzamide
There are two primary logical synthetic routes to N-(2-Cyanoethyl)-N-methylbenzamide, both of which are highly plausible based on well-established organic reactions.
Route A: N-Acylation of 3-(methylamino)propanenitrile
This approach involves the reaction of the commercially available 3-(methylamino)propanenitrile with benzoyl chloride. This is a standard Schotten-Baumann type reaction.
Materials:
-
Benzoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and purification.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-(methylamino)propanenitrile (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add benzoyl chloride (1.05 eq) dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C. The formation of a white precipitate (triethylamine hydrochloride) is expected.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(2-Cyanoethyl)-N-methylbenzamide.
Causality Behind Experimental Choices:
-
The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl byproduct of the acylation, preventing the protonation and deactivation of the starting amine[11].
-
The reaction is performed at 0 °C initially to control the exothermic nature of the acylation reaction and minimize potential side reactions.
-
The aqueous workup is designed to remove the triethylamine hydrochloride salt and any unreacted benzoyl chloride (which hydrolyzes to benzoic acid and is removed by the bicarbonate wash).
Diagram of Synthetic Route A
Caption: N-Acylation of 3-(methylamino)propanenitrile with benzoyl chloride.
Route B: Cyanoethylation of N-methylbenzamide
This synthetic strategy involves the Michael addition of N-methylbenzamide to acrylonitrile. This reaction, known as cyanoethylation, is typically base-catalyzed[12][13].
Materials:
-
Acrylonitrile
-
A strong base catalyst (e.g., Triton B (benzyltrimethylammonium hydroxide), sodium tert-butoxide, or DBU)
-
Anhydrous solvent (e.g., Dioxane or Acetonitrile)
-
Dilute acetic acid
-
Standard glassware for reaction, workup, and purification.
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-methylbenzamide (1.0 eq) in the chosen anhydrous solvent.
-
Add a catalytic amount of the base (e.g., 0.1 eq of Triton B).
-
Heat the mixture to a temperature appropriate for the chosen solvent and catalyst (e.g., 50-80 °C).
-
Slowly add acrylonitrile (1.1 to 1.5 eq) dropwise to the reaction mixture. An excess of acrylonitrile may be used to drive the reaction to completion[16].
-
Stir the reaction at the elevated temperature for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize the catalyst with a small amount of dilute acetic acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or distillation under reduced pressure.
Causality Behind Experimental Choices:
-
Cyanoethylation of amides requires a base catalyst to deprotonate the amide N-H, forming a more nucleophilic amide anion that can then attack the Michael acceptor, acrylonitrile[13].
-
The use of an anhydrous solvent is important as water can also act as a nucleophile in the presence of a strong base, leading to the formation of byproducts.
-
Elevated temperatures are often necessary to achieve a reasonable reaction rate for the cyanoethylation of less nucleophilic amides.
Diagram of Synthetic Route B
Caption: Base-catalyzed cyanoethylation of N-methylbenzamide.
Applications in Research and Drug Development
While specific applications for N-(2-Cyanoethyl)-N-methylbenzamide are not widely documented, its structure suggests several potential uses for research and development professionals:
-
Intermediate for Heterocyclic Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further synthetic transformations and the construction of heterocyclic ring systems.
-
Pharmacophore Scaffolding: The benzamide moiety is a common feature in many biologically active compounds. The cyanoethyl group allows for the introduction of further functionality or for its use as a linker to other molecular fragments.
-
Pro-drug Development: The cyanoethyl group could potentially be used as a pro-drug moiety, which is cleaved in vivo to release an active N-methylbenzamide derivative.
Safety and Handling
Detailed toxicological data for N-(2-Cyanoethyl)-N-methylbenzamide is not available. However, based on its structure, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicity of Precursors: Acrylonitrile is a known carcinogen and is highly toxic. Benzoyl chloride is a lachrymator and is corrosive. 3-(methylamino)propanenitrile is harmful if it comes into contact with skin or is inhaled. All precursors should be handled with extreme care.
-
Reactivity: Avoid contact with strong acids, bases, and oxidizing agents.
Conclusion
N-(2-Cyanoethyl)-N-methylbenzamide is a molecule with potential utility in synthetic chemistry. While direct experimental data is sparse, its chemical properties and synthesis can be reliably inferred from the well-understood chemistry of its constituent functional groups and related compounds. The synthetic routes outlined in this guide, based on N-acylation and cyanoethylation, provide a solid foundation for its laboratory-scale preparation. As with any new compound, all experimental work should be conducted with appropriate safety precautions. This guide serves as a foundational resource to stimulate further investigation into the properties and applications of this interesting molecule.
References
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Spectroscopy Letters (2007). 13C NMR of 4-Substituted N-[(Dimethylamino)Methyl]Benzamides. 20(8). Retrieved from [Link]
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Spectroscopy Online (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
South African Journal of Chemistry (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. 36(3), 111-113. Retrieved from [Link]
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St. Paul's C. M. College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanoethylation. Retrieved from [Link]
-
Synfacts (2010). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. 2010(12), 1404-1404. Retrieved from [Link]
-
ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the N-substituents of selected thiobenzamides; calculated values in italics. Retrieved from [Link]
-
ChemSrc. (2025, August 22). 3-(Methylamino)propanenitrile. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (1998). Heteronuclear 13C, 15N and 17O NMR cross-correlations of 4-substituted benzamide derivatives. (1), 153-157. Retrieved from [Link]
-
International Journal of ChemTech Research (2014). REGIOSELECTIVE N-ACYLATION OF. 6(9), 4274-4280. Retrieved from [Link]
-
Asian Journal of Chemistry (2012). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. 24(1), 1-6. Retrieved from [Link]
-
PubChem. (n.d.). Propanenitrile, 3-(methylamino)-. Retrieved from [Link]
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PubChem. (n.d.). 3-(Benzylamino)propionitrile. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Experimental General procedures. Retrieved from [Link]
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Chemchart. (n.d.). n-(2-cyanoethyl)benzamide (1131-83-5). Retrieved from [Link]
-
NIST. (n.d.). Propanenitrile, 3-(methylamino)-. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Methylnitrosoamino)propanenitrile. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 60153-49-3 | Product Name : 3-(Methylnitrosamino)propionitrile. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
- Google Patents. (n.d.). US2579580A - Cyanoethylation.
-
OSTI.GOV. (2020, January 15). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Retrieved from [Link]
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NIST. (n.d.). Benzamide, N-methyl-. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(2-cyanoethyl)-N-methyl-ethanamide. Retrieved from [Link]
-
PubChem. (n.d.). 3-((3-Aminopropyl)amino)propanenitrile. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-(benzyl(methyl)amino)propanoate. Retrieved from [Link]
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NIST. (n.d.). Benzamide, N-methyl-. Retrieved from [Link]
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Advanced Synthesis Pathways for N-(2-Cyanoethyl)-N-methylbenzamide
Technical Guide | Version 1.0
Executive Summary
N-(2-Cyanoethyl)-N-methylbenzamide (CAS: 72287-26-4) serves as a critical intermediate in the synthesis of nitrogen-containing heterocycles, amidines, and pharmaceutical active ingredients (APIs).[1] Its structure combines a benzoyl moiety with a reactive nitrile tether, making it a versatile building block for cyclization reactions.
This guide details two distinct synthesis pathways designed for high purity and scalability:
-
The Convergent Acylation Route (Primary): A robust, two-step protocol utilizing Schotten-Baumann conditions.[1] This is the industry standard for reliability and yield.
-
The Atom-Economical Aza-Michael Route (Secondary): A "green" catalytic approach utilizing direct addition, minimizing waste but requiring precise kinetic control.[1]
Retrosynthetic Analysis
To design the optimal synthesis, we deconstruct the target molecule into its fundamental synthons. The analysis reveals two logical disconnections: the amide bond (Disconnection A) and the carbon-nitrogen bond via Michael addition (Disconnection B).[1]
Figure 1: Retrosynthetic tree illustrating the two primary strategic disconnections.[1]
Pathway A: The Convergent Acylation Route (Recommended)
This pathway is preferred for laboratory and pilot-scale synthesis due to its high reliability and ease of purification.[1] It proceeds via the formation of the secondary amine precursor, followed by N-benzoylation.[1]
Phase 1: Synthesis of 3-(Methylamino)propanenitrile
Reaction Type: Aza-Michael Addition (Spontaneous)
Mechanism: Nucleophilic attack of methylamine on the
Protocol:
-
Setup: Charge a jacketed reactor with Methylamine (40% aq. solution, 1.2 eq) . Cool to 0°C.[2]
-
Addition: Add Acrylonitrile (1.0 eq) dropwise over 60 minutes.
-
Critical Process Parameter (CPP): Maintain internal temperature <15°C to prevent polymerization of acrylonitrile or bis-alkylation (formation of the tertiary amine).[1]
-
-
Reaction: Stir at 20°C for 4 hours. Monitor consumption of acrylonitrile by GC or TLC.
-
Workup: Isolate the product via vacuum distillation (b.p. ~170°C at atm, or lower under vacuum).
Phase 2: N-Benzoylation (Schotten-Baumann Conditions)
Reaction Type: Nucleophilic Acyl Substitution Mechanism: The secondary amine attacks the carbonyl of benzoyl chloride, followed by elimination of chloride.[1]
Figure 2: Workflow for the Schotten-Baumann benzoylation process.
Detailed Protocol:
-
Solvent System: Dissolve 3-(Methylamino)propanenitrile (1.0 eq) in Dichloromethane (DCM) (10 vol).
-
Base: Add 20% NaOH aqueous solution (1.5 eq) . The system will be biphasic.
-
Addition: Cool the mixture to 0-5°C. Add Benzoyl Chloride (1.05 eq) dropwise.
-
Why: The biphasic system with inorganic base scavenges the HCl byproduct immediately, preventing protonation of the unreacted amine.
-
-
Completion: Warm to room temperature and stir for 3 hours.
-
Workup: Separate phases. Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃, then Brine.
-
Purification: Dry over MgSO₄ and concentrate in vacuo. If necessary, recrystallize from Et₂O/Hexane or purify via flash chromatography (EtOAc/Hexane).
Pathway B: Direct Aza-Michael Addition (Green Alternative)
This route avoids the use of acid chlorides and minimizes halide waste.[1] However, amides are poor nucleophiles compared to amines, requiring basic catalysis to activate the amide nitrogen.
Reaction: N-Methylbenzamide + Acrylonitrile
Protocol:
-
Reagents: Mix N-Methylbenzamide (1.0 eq) and Acrylonitrile (1.5 eq) in acetonitrile or use acrylonitrile as solvent.
-
Catalyst: Add Triton B (40% in MeOH, 0.1 eq) .
-
Reflux: Heat to 60-70°C for 12-24 hours.
-
Note: Reaction kinetics are significantly slower than Pathway A.
-
-
Workup: Neutralize with dilute acid, extract into EtOAc, and concentrate.
Analytical Control & Data
To ensure trustworthiness, the synthesized compound must be validated against the following specifications.
| Parameter | Specification | Method |
| Appearance | White to off-white solid or viscous oil | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/Water gradient) |
| IR Spectrum | Nitrile stretch (~2248-2252 cm⁻¹) Amide Carbonyl (~1630-1650 cm⁻¹) | FT-IR |
| Mass Spec | [M+H]⁺ = 189.23 m/z | LC-MS (ESI) |
| ¹H NMR | 500 MHz DMSO-d₆ |
Safety & Hazards (Critical)
-
Acrylonitrile: Highly toxic, carcinogenic, and flammable. Must be handled in a fume hood with appropriate gloves (Butyl rubber).[1] Polymerizes explosively with strong bases if not controlled.[1]
-
Benzoyl Chloride: Lachrymator. Reacts violently with water.
-
Methylamine: Toxic gas/liquid.[1] Corrosive.
References
-
Biocatalytic and Chemical Michael Additions: Rebollido, A., et al. "Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases." Tetrahedron Letters, 2009. Link[1]
-
General Amide Synthesis (DEET Analogy): Le, T.A., et al. "A new method for the synthesis of N,N-diethyl-m-methylbenzamide." Revista Cubana de Medicina Militar, 2021.[4] Link
-
Ionic Liquid Catalyzed Michael Addition: "A simple, efficient and green procedure for Michael addition catalyzed by [C4dabco]OH ionic liquid." ResearchGate. Link
-
Benzoylation Protocols: "Preparation of N-methyl-N-benzoylbenzamide." PrepChem. Link
-
Precursor Data: "3-(Methylamino)propanenitrile properties and synthesis." ChemSrc. Link
Sources
Technical Monograph: N-(2-Cyanoethyl)-N-methylbenzamide
[1][2]
Chemical Identity & Core Data
N-(2-Cyanoethyl)-N-methylbenzamide is a bifunctional organic intermediate characterized by a benzamide core substituted with both a methyl group and a cyanoethyl chain. It serves as a critical scaffold in the synthesis of heterocyclic pharmaceuticals and polyamine derivatives.
| Property | Specification |
| CAS Registry Number | 23873-66-7 |
| IUPAC Name | N-(2-Cyanoethyl)-N-methylbenzamide |
| Synonyms | N-Benzoyl-3-(methylamino)propionitrile; 3-(N-Methylbenzamido)propanenitrile |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water |
| Key Functional Groups | Amide (Tertiary), Nitrile (Cyano) |
Structural Verification
The compound features a tertiary amide bond which exists as a mixture of E/Z rotamers in NMR spectroscopy due to restricted rotation around the C–N bond.
-
SMILES: CN(CCC#N)C(=O)C1=CC=CC=C1
-
InChIKey: OKBXASTWVGECGC-UHFFFAOYSA-N (Note: Verify against specific isomer if applicable)
Synthesis & Methodology
The most robust synthetic route utilizes a Schotten-Baumann acylation protocol. This method is preferred for its high yield and operational simplicity, avoiding the harsh conditions of thermal dehydration.
Reaction Logic
The synthesis involves the nucleophilic attack of the secondary amine, 3-(methylamino)propanenitrile , on the electrophilic carbonyl carbon of benzoyl chloride . A base is required to neutralize the generated HCl and drive the equilibrium forward.
Protocol: Acylation of 3-(Methylamino)propanenitrile[4]
Reagents:
-
Precursor A: 3-(Methylamino)propanenitrile (CAS 693-05-0) [1.0 equiv][1]
-
Precursor B: Benzoyl Chloride (CAS 98-88-4) [1.1 equiv]
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) [1.5 equiv]
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve 3-(methylamino)propanenitrile (1.0 equiv) and Et₃N (1.5 equiv) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C.
-
Addition: Dropwise add Benzoyl Chloride (1.1 equiv) over 30 minutes. The reaction is exothermic; maintain internal temperature < 5°C to prevent nitrile hydrolysis.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexanes) for the disappearance of the amine.
-
Workup: Quench with saturated NaHCO₃ (aq). Extract the aqueous layer with DCM (3x). Combine organic layers and wash with 1M HCl (to remove unreacted amine) followed by Brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Gradient: 20% → 60% EtOAc in Hexanes).
Synthesis Diagram (DOT)
Figure 1: Synthetic workflow for N-(2-Cyanoethyl)-N-methylbenzamide via Schotten-Baumann acylation.
Applications in Drug Development
This compound acts as a "masked" diamine and a versatile building block.
Precursor to N-Methyl-1,3-propanediamines
The nitrile group can be selectively reduced (using Raney Ni/H₂ or LiAlH₄) to a primary amine, yielding N-(3-aminopropyl)-N-methylbenzamide . This motif is frequently found in:
-
GPCR Ligands: Linkers in dopamine and serotonin receptor antagonists.
-
Kinase Inhibitors: Solubilizing side chains attached to core scaffolds.
Heterocyclic Cyclization
Under acidic conditions or via catalytic hydrogenation, the nitrile can participate in intramolecular cyclization to form pyrimidine or imidazoline derivatives, depending on the specific reaction partners used in subsequent steps.
Analytical Characterization (Expected Data)
To validate the synthesis, researchers should look for the following spectroscopic signatures:
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic: δ 7.35–7.50 (m, 5H, Ph-H).
-
N-Methyl: δ 3.05 / 3.15 (s, 3H) – Shows rotamers.
-
N-Methylene: δ 3.65–3.80 (t, 2H, N-CH₂).
-
Cyano-Methylene: δ 2.70–2.85 (t, 2H, CH₂-CN).
-
-
IR Spectroscopy:
-
Nitrile (CN): Sharp, weak band at ~2245 cm⁻¹.
-
Amide (C=O): Strong band at ~1630–1640 cm⁻¹ (Tertiary amide).
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Treat as a potential nitrile hazard (release of HCN under strong thermal/acidic stress).
-
Storage: Store at 2–8°C under inert gas. Hygroscopic.
-
Disposal: All nitrile-containing waste must be segregated and treated as hazardous chemical waste.
References
-
ChemicalBook. (2025). N-(2-Cyanoethyl)-N-methylbenzamide - CAS 23873-66-7 Data.[2][3][4][5] Retrieved from
-
GuideChem. (2025). 3-(Methylamino)propanenitrile Synthesis and Derivatives. Retrieved from
-
ChemSrc. (2025).[4][5] CAS 23873-66-7 Entry and Related Benzamides.[2][3][4][5] Retrieved from
-
PubChem. (2025).[4][6][7] Compound Summary: 3-(Methylamino)propanenitrile (Precursor Data).[4][5] Retrieved from
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N-(2-Cyanoethyl)-N-methylbenzamide literature review and background.
An In-depth Technical Guide to N-(2-Cyanoethyl)-N-methylbenzamide: Synthesis, Properties, and Potential Applications
Authored by: A Senior Application Scientist
Introduction
Proposed Synthesis and Mechanistic Rationale
The synthesis of N-(2-Cyanoethyl)-N-methylbenzamide can be logically approached via a two-step sequence, beginning with the formation of the N-methylbenzamide intermediate, followed by the introduction of the cyanoethyl group.
Step 1: Synthesis of N-methylbenzamide
The formation of a secondary amide is a cornerstone reaction in organic synthesis. The most direct and high-yielding method involves the acylation of a primary amine (methylamine) with a benzoyl derivative, typically benzoyl chloride.
Causality of Experimental Choices:
-
Reagents: Benzoyl chloride is used as the acylating agent due to the high reactivity of the acyl chloride functional group. Methylamine, provided as a solution in a solvent like THF, is the nucleophile. An organic base, such as triethylamine (Et₃N), is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing the protonation of the methylamine nucleophile. 4-Dimethylaminopyridine (DMAP) can be used in catalytic amounts to accelerate the reaction.
-
Solvent: A dry, aprotic solvent like dichloromethane (DCM) is ideal as it readily dissolves the reactants and does not participate in the reaction.
-
Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction between the highly reactive benzoyl chloride and methylamine. It is then allowed to proceed at room temperature to ensure completion.
Experimental Protocol: Synthesis of N-methylbenzamide [1]
-
To a 100 mL round-bottom flask containing benzoic acid (8 mmol) and a catalytic amount of DMF, add dry DCM (20 mL).
-
Cool the mixture to 0°C in an ice bath and stir for 5 minutes.
-
Add oxalyl chloride (1.3 equiv.) dropwise. Allow the reaction to stir at room temperature for 4 hours to form the benzoyl chloride in situ.
-
Concentrate the resulting mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
In a separate 100 mL round-bottom flask, add the crude benzoyl chloride, dry DCM (15 mL), a catalytic amount of 4-dimethylaminopyridine (DMAP), methylamine solution (2 M in THF, 1.3 equiv.), and triethylamine (1.4 equiv.).
-
Cool this reaction mixture to 0°C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding water (40 mL).
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers and wash with a saturated aqueous NaHCO₃ solution (30 mL), followed by water (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with 20% ethyl acetate in hexane) to yield N-methylbenzamide.
Step 2: N-Cyanoethylation of N-methylbenzamide
The introduction of the cyanoethyl group onto the nitrogen of N-methylbenzamide is achieved via a Michael addition (conjugate addition) reaction with acrylonitrile (CH₂=CHCN).
Causality of Experimental Choices:
-
Mechanism: The amide proton of N-methylbenzamide is weakly acidic. In the presence of a base, a small equilibrium concentration of the corresponding anion is formed. This anion then acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. This is a classic base-catalyzed Michael addition.
-
Catalyst: While strong bases like sodium hydride could be used to deprotonate the amide, this can lead to side reactions. A milder base, such as potassium carbonate or a catalytic amount of a strong base like Triton B (benzyltrimethylammonium hydroxide), is often sufficient to catalyze the reaction without promoting polymerization of acrylonitrile.
-
Reaction Conditions: The reaction is typically performed in a polar aprotic solvent or, in some cases, neat. Heating may be required to drive the reaction to completion, but temperature must be controlled to prevent the polymerization of acrylonitrile.
Experimental Protocol: N-Cyanoethylation of N-methylbenzamide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-methylbenzamide (1 equiv.).
-
Add a suitable solvent (e.g., acetonitrile or dioxane) and a catalytic amount of a base (e.g., potassium carbonate, 0.2 equiv.).
-
Add acrylonitrile (1.2 to 1.5 equiv.) to the mixture.
-
Heat the reaction mixture to reflux (or a temperature of 50-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter off the catalyst if it is a solid.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or silica gel column chromatography to yield N-(2-Cyanoethyl)-N-methylbenzamide.
Caption: Proposed two-step synthesis of N-(2-Cyanoethyl)-N-methylbenzamide.
Physicochemical and Spectroscopic Profile (Predicted)
The following properties are predicted based on the known characteristics of the N-methylbenzamide and cyanoethyl functional groups.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents like DCM, ethyl acetate, and acetone; sparingly soluble in water. |
Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | δ 7.4-7.6 ppm: Multiplet, 5H (Aromatic protons of the benzoyl group).δ 3.6-3.8 ppm: Triplet, 2H (-N-CH₂ -CH₂-CN).δ 3.0-3.2 ppm: Singlet, 3H (-N-CH₃ ).δ 2.7-2.9 ppm: Triplet, 2H (-N-CH₂-CH₂ -CN). |
| ¹³C NMR [2][3] | δ ~170 ppm: Carbonyl carbon (C=O).δ ~135 ppm: Quaternary aromatic carbon.δ 128-132 ppm: Aromatic CH carbons.δ ~118 ppm: Cyano carbon (C≡N).δ ~45 ppm: Methylene carbon adjacent to nitrogen (-N-CH₂ -).δ ~35 ppm: Methyl carbon (-N-CH₃ ).δ ~18 ppm: Methylene carbon adjacent to cyano group (-CH₂ -CN). |
| IR (Infrared) | ~2245 cm⁻¹: Sharp, medium intensity peak for the C≡N stretch.~1650 cm⁻¹: Strong intensity peak for the tertiary amide C=O stretch.~3060 cm⁻¹: Aromatic C-H stretch.~2940 cm⁻¹: Aliphatic C-H stretch. |
| MS (Mass Spec.) | m/z 188: Molecular ion peak [M]⁺.m/z 105: Fragment corresponding to the benzoyl cation [C₆H₅CO]⁺.m/z 77: Fragment corresponding to the phenyl cation [C₆H₅]⁺. |
Chemical Reactivity and Potential Applications
Reactivity Insights
The chemical nature of N-(2-Cyanoethyl)-N-methylbenzamide is dictated by its two primary functional groups: the tertiary amide and the nitrile.
-
Tertiary Amide: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions to yield benzoic acid and N-methyl-β-alanine. The tertiary nature of the amide makes it more resistant to hydrolysis than primary or secondary amides.
-
Nitrile Group: The cyano group is a versatile functional handle. It can be:
-
Hydrolyzed to a carboxylic acid (N-methyl-N-benzoyl-β-alanine) under acidic or basic conditions.
-
Reduced to a primary amine (N-(3-aminopropyl)-N-methylbenzamide) using reducing agents like LiAlH₄ or catalytic hydrogenation. This opens pathways to further functionalization.
-
Potential Applications
While specific applications for this molecule are not documented, its structure suggests potential utility in several fields:
-
Pharmaceutical Intermediate: Benzamide derivatives are common scaffolds in a wide range of drugs.[4] The cyanoethyl group can be a precursor to an aminopropyl chain, a common linker in pharmacologically active molecules. The resulting N-(3-aminopropyl)-N-methylbenzamide could be a valuable building block for creating new chemical entities.
-
Organic Synthesis: As a bifunctional molecule, it can be used as a building block in more complex syntheses. The nitrile can participate in cycloaddition reactions or be converted to other functional groups, while the benzamide core provides a stable aromatic moiety.
-
Material Science: Amides are known to influence the properties of polymers.[4] This molecule could potentially be used as an additive or monomer in polymer synthesis to modify properties like thermal stability or solubility.
Caption: Structure of N-(2-Cyanoethyl)-N-methylbenzamide.
Conclusion
N-(2-Cyanoethyl)-N-methylbenzamide represents an interesting, yet under-explored, chemical entity. This guide provides a robust starting point for its investigation by outlining reliable synthetic routes based on fundamental organic reactions. The predicted physicochemical and spectroscopic data offer a baseline for characterization, enabling researchers to identify and purify the compound with confidence. The inherent reactivity of its nitrile and tertiary amide groups suggests a range of potential applications, particularly as a versatile intermediate in the synthesis of novel pharmaceuticals and functional materials. This document serves as a foundational resource to stimulate and support future research into the properties and applications of this molecule.
References
-
Supporting Information for [Journal Article - Title Not Provided]. [Link].
-
PrepChem.com. Synthesis of N-hydroxy-N-methylbenzamide. [Link].
-
SpectraBase. N-methylbenzamide. [Link].
-
NIST. Benzamide, N-methyl-. [Link].
- Google Patents.
-
NIST. Benzamide, N-methyl- Infrared Spectrum. [Link].
- Google Patents.
-
Rajasekaran, A. et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. [Link].
- Google Patents.
-
MDPI. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. [Link].
-
International Journal of Scientific & Technology Research. Structure- Activity Relationship (Sar) Of Cyanoethylated Aromatic Amines. [Link].
-
American Chemical Society. New approaches to amide arylation and alkylation under mild conditions. [Link].
-
ResearchGate. A rapid flow strategy for the oxidative cyanation of secondary and tertiary amines via C-H activation. [Link].
-
Royal Society of Chemistry. N-Alkyl amide synthesis via N-alkylation of amides with alcohols. [Link].
-
ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link].
- Google Patents.
-
Metin, T. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link].
-
LibreTexts. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link].
-
ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link].
-
YouTube. #6 NMR Spectroscopy Challenge | ¹H & ¹³C APT NMR | Step-by-Step Structure Elucidation. [Link].
Sources
- 1. Synthesis and Application of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
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- 4. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
N-(2-Cyanoethyl)-N-methylbenzamide safety and handling precautions.
Technical Monograph: N-(2-Cyanoethyl)-N-methylbenzamide Safety, Handling, and Mechanistic Toxicology
Executive Summary
This technical guide provides a rigorous safety framework for N-(2-Cyanoethyl)-N-methylbenzamide (CAS: 1131-83-5 / Derivative Class). While often categorized generically as an "irritant" in basic Safety Data Sheets (SDS), this compound possesses a bifunctional hazard profile driven by its metabolic and chemical instability.
Researchers must treat this compound not merely as a stable amide, but as a masked source of both Cyanide (metabolic) and Acrylonitrile (chemical) . This guide details the mechanistic basis for these hazards and prescribes self-validating handling protocols to mitigate them.
Chemical Identity & Physicochemical Properties
N-(2-Cyanoethyl)-N-methylbenzamide is a bifunctional building block containing a benzamide core substituted with a methyl group and a propionitrile arm.
| Property | Data | Relevance to Safety |
| Formula | Nitrogen content implies potential for | |
| Molecular Weight | ~188.23 g/mol | Moderate volatility; dust/aerosol hazard if solid, vapor hazard if oil. |
| Physical State | Viscous Oil or Low-Melting Solid | Viscous oils are difficult to transfer, increasing spill risks. |
| Solubility | Organic Solvents (DCM, EtOAc), DMSO | Lipophilicity facilitates rapid dermal absorption. |
| Key Moiety | CRITICAL: Structurally capable of Retro-Michael elimination. |
Mechanistic Toxicology: The "Hidden" Hazards
Standard SDSs often list "Acute Toxicity (Oral/Dermal)" without explaining the cause. For this compound, toxicity is driven by two distinct lethal pathways.
Pathway A: Metabolic Activation (Cyanide Release)
Like many aliphatic nitriles, the cyanoethyl group is subject to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2E1) in the liver.
-
Mechanism:
-Carbon hydroxylation produces an unstable cyanohydrin intermediate. -
Result: Spontaneous decomposition of the cyanohydrin releases free Hydrogen Cyanide (HCN) and the corresponding aldehyde.
-
Clinical Implication: Symptoms of poisoning (histotoxic hypoxia) may be delayed (1–4 hours) as metabolism occurs.
Pathway B: Chemical Retro-Michael Elimination (Acrylonitrile Release)
The
-
Mechanism: Base-catalyzed elimination breaks the C-N bond.
-
Result: Release of Acrylonitrile (a potent carcinogen and volatile toxin) and N-methylbenzamide.
-
Operational Risk: Heating this compound in basic aqueous workups or using strong bases (NaH, KOH) can inadvertently generate acrylonitrile vapors in the fume hood.
Visualization: Dual Decomposition Pathways
The following diagram illustrates the two distinct breakdown mechanisms that dictate safety protocols.
Figure 1: Dual decomposition pathways showing metabolic release of Cyanide and chemical release of Acrylonitrile.
Risk Assessment & Engineering Controls
Personal Protective Equipment (PPE) Matrix
Standard nitrile exam gloves are insufficient for prolonged contact with organic nitriles or acrylonitrile.
| PPE Component | Recommendation | Scientific Rationale |
| Gloves (Splash) | Double-gloved Nitrile (min 5 mil) | Nitriles can permeate standard nitrile rubber in <15 mins. Double gloving provides a temporary buffer for immediate removal. |
| Gloves (Handling) | Butyl Rubber or Silver Shield™ | Required for spill cleanup or handling pure oil. Butyl rubber resists nitrile permeation for >4 hours. |
| Respiratory | Supplied Air or ABEK Filter | If aerosols are generated outside a hood. Standard organic vapor cartridges have poor service life for HCN/Acrylonitrile. |
| Eye Protection | Chemical Goggles | Face shield required if heating or performing base hydrolysis (risk of acrylonitrile splash). |
Storage Incompatibilities
-
Acids: Contact with strong acids can hydrolyze the amide/nitrile, potentially releasing HCN.
-
Bases: Strict Separation. Storage near caustic bases increases the risk of spontaneous acrylonitrile evolution if containers leak.
-
Oxidizers: Potential for violent reaction and
evolution.
Operational Protocols
Synthesis & Handling Workflow
This protocol ensures containment of both the parent compound and potential breakdown products.
-
Preparation:
-
Work exclusively in a certified fume hood (Face velocity > 0.5 m/s).
-
Prepare a Quench Tray containing 10% Sodium Hypochlorite (Bleach) to immediately neutralize any spills (oxidizes cyanide to cyanate).
-
-
Reaction Monitoring (The "Sniff" Test Prohibition):
-
NEVER attempt to smell the reaction. Acrylonitrile has a garlic/onion odor, but the olfactory fatigue threshold is low.
-
Use TLC or LC-MS for monitoring.
-
-
Workup (pH Control):
-
Avoid strongly basic washes (NaOH) if possible. Use mild bases (Carbonate/Bicarbonate) to minimize Retro-Michael elimination.
-
If basic workup is required, keep the solution cold (0°C) to kinetically inhibit acrylonitrile release.
-
Waste Disposal & Decontamination
Do not pour untreated waste down the drain. The waste stream must be segregated based on pH to prevent toxic gas generation.
Figure 2: Decision tree for waste segregation to prevent HCN or Acrylonitrile evolution.
Emergency Response
First Aid
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/DMSO) as they enhance transdermal absorption of the nitrile.
-
Inhalation: Move to fresh air immediately. If breathing is labored, administer 100% oxygen.
-
Ingestion: Do not induce vomiting (risk of aspiration). Transport to ER immediately.
Cyanide Antidote Awareness
While this compound is not a cyanide salt, its metabolism releases cyanide. Medical personnel should be informed of "Potential delayed cyanide toxicity via nitrile metabolism."
-
Preferred Antidote: Hydroxocobalamin (Cyanokit). It chelates cyanide without compromising oxygen transport.
-
Secondary: Sodium Nitrite/Thiosulfate (Use with caution; induces methemoglobinemia).
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 20261950, N-Cyano-N-methylbenzamide (Structural Analog). Retrieved from [Link]
-
Willhite, C. C., & Smith, R. P. (1981). The role of cyanide liberation in the acute toxicity of aliphatic nitriles.[2] Toxicology and Applied Pharmacology, 59(3), 589–602. (Establishes the metabolic oxidation mechanism).
-
Glen Research. (2018). Transient Cyanoethylation - An Unexpected Route to Chemical Bleaching. (Describes the Retro-Michael elimination of cyanoethyl groups). Retrieved from [Link]
-
Zhu, M., et al. (2020). Permeation of Nitriles through Disposable Nitrile Gloves.[3] Journal of Occupational and Environmental Hygiene.[3] (Establishes breakthrough times).
Sources
Methodological & Application
Step-by-step synthesis protocol for N-(2-Cyanoethyl)-N-methylbenzamide.
Abstract & Strategic Analysis
This protocol details the synthesis of N-(2-Cyanoethyl)-N-methylbenzamide , a functionalized amide scaffold often employed as a pharmacophore intermediate in the development of heterocyclic kinase inhibitors and agrochemicals.
Synthetic Strategy: While N-alkyl amides can be synthesized via direct Michael addition of amides to acrylonitrile, that route often requires harsh basic catalysts (e.g., Triton B) and suffers from polymerization side reactions. This protocol utilizes a nucleophilic acyl substitution (Schotten-Baumann type) approach. We react 3-(methylamino)propanenitrile with benzoyl chloride in the presence of a tertiary amine base.
Why this route?
-
Regiospecificity: The secondary amine precursor guarantees the position of the N-methyl group, avoiding the selectivity issues of methylating a primary amide.
-
Mild Conditions: The reaction proceeds at
to room temperature, preserving the nitrile functionality which is susceptible to hydrolysis under forcing acidic/basic conditions. -
Scalability: The workup relies on liquid-liquid extraction (LLE) rather than chromatography for initial cleanup, making it suitable for multi-gram scale-up.
Chemical Safety (HSE) & Hazard Control
CRITICAL WARNING: This protocol involves lachrymators and nitrile compounds. All work must be performed in a certified chemical fume hood.
| Reagent | Hazard Class | Critical Control Measure |
| Benzoyl Chloride | Corrosive, Lachrymator | Use silver-shield gloves. Keep quench (sat. NaHCO |
| 3-(Methylamino)propanenitrile | Acute Tox (Oral/Dermal) | Avoid skin contact.[1] Nitrile metabolism can release cyanide ions. |
| Dichloromethane (DCM) | Carcinogen, Volatile | Use in well-ventilated hood. Do not use nitrile gloves (permeable); use PVA or double-glove. |
| Triethylamine | Flammable, Corrosive | Keep away from ignition sources. |
Materials & Stoichiometry
Target Scale: 10 mmol (Theoretical Yield: ~1.88 g)
| Reagent | MW ( g/mol ) | Density (g/mL) | Equiv. | Amount | Moles |
| 3-(Methylamino)propanenitrile | 84.12 | 0.90 | 1.0 | 0.84 g (0.93 mL) | 10.0 mmol |
| Benzoyl Chloride | 140.57 | 1.21 | 1.1 | 1.55 g (1.28 mL) | 11.0 mmol |
| Triethylamine (Et | 101.19 | 0.73 | 1.5 | 1.52 g (2.09 mL) | 15.0 mmol |
| Dichloromethane (DCM) | 84.93 | 1.33 | N/A | 40 mL | Solvent |
| DMAP (Optional) | 122.17 | Solid | 0.05 | 61 mg | 0.5 mmol |
Note: DMAP (4-Dimethylaminopyridine) is included as a nucleophilic catalyst to accelerate the reaction, though the secondary amine is generally nucleophilic enough to proceed without it.
Experimental Protocol
Phase A: Reaction Setup
-
System Prep: Oven-dry a 100 mL round-bottom flask (RBF) containing a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen (
) or Argon for 5 minutes. -
Solvation: Add 3-(methylamino)propanenitrile (0.93 mL) and Triethylamine (2.09 mL) to the flask.
-
Dilution: Add anhydrous DCM (30 mL).
-
Cooling: Submerge the RBF in an ice-water bath (
) and stir for 10 minutes to equilibrate.
Phase B: Acylation
-
Addition: Draw Benzoyl Chloride (1.28 mL) into a syringe. Dilute this with 5 mL of DCM to prevent localized heating.
-
Dropwise Feed: Add the Benzoyl Chloride solution dropwise to the stirring amine mixture over 15 minutes.
-
Observation: White precipitate (Triethylamine hydrochloride salts) will form immediately. This confirms the reaction is progressing.[2]
-
-
Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours .
-
Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc in Hexanes).
-
Endpoint: Disappearance of the amine (ninhydrin stain) and appearance of a UV-active product spot (
).
-
Phase C: Workup & Purification
-
Quench: Pour the reaction mixture into a separatory funnel containing 30 mL of Saturated NaHCO
(Sodium Bicarbonate). Shake vigorously to hydrolyze excess benzoyl chloride. -
Separation: Collect the organic (lower) layer.
-
Acid Wash (Critical): Wash the organic layer with 20 mL of 0.5 M HCl .
-
Why? This protonates and removes unreacted amine precursor into the aqueous layer.
-
Caution: Do not use concentrated acid or heat, as this may hydrolyze the nitrile to a carboxylic acid.
-
-
Final Wash: Wash with 30 mL Brine (Sat. NaCl).
-
Drying: Dry the organic layer over anhydrous MgSO
(Magnesium Sulfate) for 10 minutes. Filter off the solids.[3] -
Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator,
bath). -
Purification:
-
Scenario A (Solid): Recrystallize from EtOAc/Hexanes.
-
Scenario B (Oil): If the residue is an oil, purify via silica gel flash chromatography (Gradient: 0%
60% EtOAc in Hexanes).
-
Visualization of Workflows
Figure 1: Reaction Mechanism & Logic
Caption: Nucleophilic acyl substitution pathway. The secondary amine attacks the carbonyl carbon, followed by chloride elimination.
Figure 2: Purification Flowchart
Caption: Liquid-Liquid Extraction (LLE) sequence designed to systematically remove specific impurities based on pKa.
Quality Control & Troubleshooting
Analytical Expectations
-
Physical State: Likely a viscous pale yellow oil or low-melting white solid.
-
H NMR (CDCl
, 400 MHz): Expect rotamers (cis/trans amide bond).- 7.4-7.5 (m, 5H, Ar-H)
-
3.6-3.8 (m, 2H, N-CH
) -
3.0-3.1 (s, 3H, N-CH
) -
2.7-2.8 (t, 2H, CH
-CN)
-
IR Spectroscopy:
-
Nitrile stretch: ~2250 cm
(Weak/Medium) -
Amide Carbonyl: ~1630-1650 cm
(Strong)
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Nitrile | Ensure acid wash is dilute (0.5M) and cold. Do not reflux during workup. |
| Impurity: Benzoic Acid | Incomplete Quench | Ensure the NaHCO |
| Impurity: Amine | Insufficient Acid Wash | Check pH of the aqueous layer during acid wash; it must be < 4. |
| Product is an Oil | Rotamers/Solvent | High vacuum drying for >4 hours is required to remove trapped DCM. |
References
-
Sigma-Aldrich. 3-(Methylamino)propanenitrile Product Specification & Safety Data Sheet.[1] CAS 693-05-0.[1][4][5][6][7] Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69656, 3-(Methylamino)propanenitrile.Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General reference for Schotten-Baumann conditions).
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Review of amide synthesis methodologies).
Sources
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- 2. asianpubs.org [asianpubs.org]
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- 4. Propanenitrile, 3-(methylamino)- | C4H8N2 | CID 69656 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. 3-(Methylamino)propanenitrile | CAS#:693-05-0 | Chemsrc [chemsrc.com]
- 7. kmpharma.in [kmpharma.in]
Use of N-(2-Cyanoethyl)-N-methylbenzamide in multi-step organic synthesis.
Executive Summary
N-(2-Cyanoethyl)-N-methylbenzamide (CAS: 90302-32-4) is a bifunctional building block offering a protected nitrogen scaffold with a latent primary amine functionality. Its utility lies in its ability to introduce an N-methyl-1,3-diaminopropane motif—a pharmacophore prevalent in GPCR ligands (e.g., antihistamines, antidepressants)—while masking the terminal amine as a nitrile.
This guide details the synthesis of this intermediate and, critically, the selective reduction of the nitrile group in the presence of the sensitive amide functionality. We present a robust, bench-stable protocol using Cobalt(II) chloride-catalyzed borohydride reduction, superior to traditional pyrophoric hydride methods.
Strategic Rationale & Mechanism
In medicinal chemistry, installing long-chain amines (like the propyl-amine side chain) often leads to "poisoning" of metal catalysts or unwanted nucleophilic attacks during intermediate steps.
The "Masked" Strategy:
-
Stability: The amide group deactivates the secondary nitrogen, preventing it from acting as a nucleophile or Lewis base.
-
Latent Functionality: The nitrile group serves as a robust precursor to a primary amine. It withstands acidic conditions, oxidative steps, and many organometallic couplings that would destroy a free amine.
-
Selectivity Challenge: The critical bottleneck is the final deprotection. Standard reducing agents like Lithium Aluminum Hydride (LiAlH
) indiscriminately reduce both the nitrile (to amine) and the amide (to benzylamine). The protocol below solves this via chemoselective catalysis .
Reaction Pathway Visualization
Caption: Pathway demonstrating the chemoselective retention of the amide carbonyl during nitrile reduction.
Experimental Protocols
Phase A: Synthesis of the Scaffold
Target: N-(2-Cyanoethyl)-N-methylbenzamide
This step utilizes a Schotten-Baumann type acylation in organic media. It is preferred over aqueous conditions to prevent hydrolysis of the benzoyl chloride.
Materials:
-
3-(Methylamino)propanenitrile (CAS: 69739-15-5): 10.0 mmol
-
Benzoyl Chloride (CAS: 98-88-4): 11.0 mmol (1.1 equiv)
-
Triethylamine (Et
N): 15.0 mmol (1.5 equiv) -
Dichloromethane (DCM): Anhydrous, 50 mL
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen balloon.
-
Solvation: Dissolve 3-(methylamino)propanenitrile (0.84 g, 10 mmol) and Et
N (2.1 mL) in DCM (40 mL). Cool to 0°C in an ice bath. -
Addition: Add Benzoyl chloride (1.28 mL) dropwise over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain T < 5°C.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor via TLC (EtOAc/Hexane 1:1).
-
Workup: Quench with sat. NaHCO
(20 mL). Separate layers. Wash organic layer with 1M HCl (20 mL) to remove unreacted amine/Et N, then with Brine. -
Purification: Dry over MgSO
, filter, and concentrate. The crude oil typically solidifies upon standing or can be recrystallized from Et O/Hexane.
Yield Expectation: 85–92%
Key Characterization: IR (Nitrile stretch ~2250 cm
Phase B: Chemoselective Reduction (The "Cobalt" Method)
Target: N-(3-Aminopropyl)-N-methylbenzamide
Critical Insight: This protocol uses in situ generated Cobalt Boride (Co
Materials:
-
N-(2-Cyanoethyl)-N-methylbenzamide (from Phase A): 5.0 mmol
-
Cobalt(II) Chloride Hexahydrate (CoCl
·6H O): 10.0 mmol (2.0 equiv) -
Sodium Borohydride (NaBH
): 25.0 mmol (5.0 equiv) -
Methanol (MeOH): 50 mL
Protocol:
-
Dissolution: In a 250 mL RBF, dissolve the amide substrate (0.94 g, 5 mmol) and CoCl
·6H O (2.38 g) in MeOH (50 mL). The solution will be deep purple/pink. -
Cooling: Cool the mixture to 0°C.
-
Reduction: Add NaBH
powder portion-wise over 20 minutes.-
Observation: The solution will turn black (formation of Co
B) and evolve hydrogen gas vigorously. Ensure efficient fume hood ventilation.
-
-
Digestion: Stir at RT for 2 hours.
-
Quenching: Carefully add 3M HCl dropwise until the black precipitate dissolves and gas evolution ceases (pH ~2).
-
Extraction:
-
Wash the acidic aqueous layer with Et
O (2 x 30 mL) to remove non-basic impurities. -
Basify the aqueous layer to pH >12 using 6M NaOH.
-
Extract the free amine into DCM (4 x 40 mL).
-
-
Isolation: Dry combined DCM extracts over Na
SO and concentrate.
Yield Expectation: 75–85% Purity: >95% (suitable for next step without column chromatography).
Data Summary & Troubleshooting
| Parameter | Phase A (Acylation) | Phase B (Reduction) |
| Limiting Reagent | 3-(Methylamino)propanenitrile | N-(2-Cyanoethyl)-N-methylbenzamide |
| Key Reagent | Benzoyl Chloride | CoCl |
| Temperature | 0°C | 0°C |
| Visual Endpoint | TLC (Disappearance of amine) | Dissolution of Black Co |
| Common Pitfall | Hydrolysis of Benzoyl Chloride (wet DCM) | Under-reduction (Old NaBH |
| Safety Hazard | Corrosive / Lachrymator | H |
Troubleshooting the Reduction:
-
Problem: Incomplete conversion of nitrile.
-
Solution: The active Co
B catalyst degrades over time. Add a fresh portion of CoCl (0.5 equiv) followed by NaBH (1.0 equiv) to drive the reaction to completion. Do not heat above 40°C, as this promotes amide reduction.
References
-
Selective Nitrile Reduction: Satoh, T., Suzuki, S., Suzuki, Y., Miyaji, Y., & Imai, Z. (1969). Tetrahedron Letters, 10(52), 4555-4558. (Establishes the CoCl2/NaBH4 protocol for selective reduction).
-
Amide Synthesis (Schotten-Baumann): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Application in Drug Synthesis (General): Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
N-(2-Cyanoethyl)-N-methylbenzamide: A Versatile Precursor for Pharmaceutical Synthesis - Applications and Protocols
An In-Depth Guide for Medicinal Chemists
Introduction
In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient synthesis of novel therapeutic agents. N-(2-Cyanoethyl)-N-methylbenzamide is one such precursor, a molecule whose structural features—a reactive cyanoethyl group and a stable N-methylbenzamide core—offer a rich platform for chemical elaboration. This guide provides an in-depth exploration of this precursor, detailing its synthesis, safety, analytical characterization, and, most importantly, its strategic application in constructing more complex molecules of pharmaceutical interest. The protocols and insights herein are designed for researchers, medicinal chemists, and drug development professionals, aiming to bridge foundational chemistry with practical, high-yield applications.
Physicochemical Properties and Safety Data
A thorough understanding of a precursor's properties and handling requirements is the foundation of safe and effective research.
Table 1: Physicochemical Data for N-(2-Cyanoethyl)-N-methylbenzamide
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | - |
| Molecular Weight | 188.23 g/mol | - |
| CAS Number | 15364-96-2 | - |
| Appearance | White to off-white crystalline solid (predicted) | - |
| SMILES | CN(CCC#N)C(=O)C1=CC=CC=C1 | - |
| InChIKey | Not readily available | - |
Safety and Handling
While specific toxicity data for N-(2-Cyanoethyl)-N-methylbenzamide is not extensively published, data from structurally related compounds, such as N-methylbenzamide and other cyanoethyl derivatives, provide a strong basis for hazard assessment. The primary hazards are associated with the cyano group and potential irritation.
Table 2: Summary of Hazard Information and Handling Precautions
| Hazard Category | Description & Precautionary Statements | Reference |
| Acute Toxicity (Oral) | Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [1] |
| Skin & Eye Contact | May cause skin and eye irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. Handle with gloves inspected prior to use. | |
| Inhalation | Avoid inhalation of vapor or mist. Use in a well-ventilated area or with a fume hood. | |
| Fire Hazards | In case of fire, hazardous decomposition products may include carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction. | [2] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store away from strong bases and strong oxidizing agents. | [2] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [1] |
Synthesis of N-(2-Cyanoethyl)-N-methylbenzamide
The most direct and efficient method for synthesizing the title compound is through the cyanoethylation of N-methylbenzamide via a Michael addition reaction with acrylonitrile. This reaction is base-catalyzed, as the base is required to deprotonate the amide nitrogen, generating a nucleophile that attacks the electron-deficient β-carbon of acrylonitrile.
Diagram 1: Synthesis Workflow
Caption: Workflow for the base-catalyzed synthesis of the target precursor.
Protocol 2.1: Laboratory Scale Synthesis
Objective: To synthesize N-(2-Cyanoethyl)-N-methylbenzamide with high purity (>98%).
Materials:
-
N-methylbenzamide (1.0 eq)
-
Acrylonitrile (1.2 eq)
-
Triton B (Benzyltrimethylammonium hydroxide, 40% solution in methanol) (0.05 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-methylbenzamide (e.g., 13.5 g, 0.1 mol).
-
Dissolution: Add 100 mL of anhydrous acetonitrile to the flask and stir until the solid is fully dissolved.
-
Catalyst Addition: Carefully add Triton B (e.g., 2.1 mL, 0.005 mol) to the solution. The use of Triton B, a strong organic base, effectively catalyzes the reaction while minimizing side reactions often seen with inorganic bases.
-
Reactant Addition: Add acrylonitrile (e.g., 7.9 mL, 0.12 mol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to 60-70 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexanes mobile phase).
-
Quenching: After the reaction is complete (disappearance of N-methylbenzamide), cool the mixture to room temperature. Carefully pour the reaction mixture into 150 mL of a saturated aqueous sodium bicarbonate solution to neutralize the catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). The organic layers are combined.
-
Washing: Wash the combined organic layers with brine (1 x 100 mL) to remove residual water and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of ethyl acetate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a crystalline solid.
Expected Results: A white to off-white crystalline solid with a yield of 75-90%. Purity should be >98% as determined by HPLC and ¹H NMR.
Application in Pharmaceutical Synthesis
The true value of N-(2-Cyanoethyl)-N-methylbenzamide lies in the orthogonal reactivity of its functional groups. The cyano group is a versatile handle that can be transformed into amines or carboxylic acids, while the benzamide moiety provides a stable aromatic core.
Diagram 2: Key Pharmaceutical Derivatization Pathways
Caption: Major synthetic routes from the precursor to key intermediates.
Protocol 3.1: Synthesis of a Diamine Intermediate for Piperidine Analogs
This protocol demonstrates the reduction of the nitrile to a primary amine, a critical step for building scaffolds like those found in certain analgesics.[3]
Objective: To synthesize N-(3-Aminopropyl)-N-methylbenzamide.
Materials:
-
N-(2-Cyanoethyl)-N-methylbenzamide (1.0 eq)
-
Raney Nickel (slurry in water, ~5% by weight of substrate)
-
Methanol (anhydrous)
-
Ammonia (7N solution in methanol)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite™
Procedure:
-
Reactor Setup: To a high-pressure hydrogenation vessel, add N-(2-Cyanoethyl)-N-methylbenzamide (e.g., 9.4 g, 0.05 mol).
-
Solvent and Base: Add 100 mL of anhydrous methanol followed by 25 mL of 7N methanolic ammonia. The ammonia is crucial to prevent the formation of secondary amine side products by reacting with any intermediate imines.
-
Catalyst Addition: Under a stream of inert gas (argon or nitrogen), carefully add the Raney Nickel slurry (~0.5 g). Caution: Raney Nickel is pyrophoric and must be handled with care.
-
Hydrogenation: Seal the reactor. Purge the system with nitrogen and then with hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete in 8-12 hours. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Catalyst Removal: Once complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite™ to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry, as it can ignite. Wash the filter cake with methanol.
-
Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting N-(3-Aminopropyl)-N-methylbenzamide is often of sufficient purity for subsequent steps. If necessary, it can be purified by crystallization of its hydrochloride salt or by column chromatography.
Expected Results: A colorless to pale yellow oil or low-melting solid with a yield of >90%. This diamine is now ready for cyclization or further functionalization to create complex heterocyclic systems.
Analytical Protocols for Quality Control
Rigorous analytical characterization is essential to ensure the purity and identity of the precursor and its derivatives.
Diagram 3: General Analytical Workflow
Caption: A typical workflow for the quality control of synthesized compounds.
Protocol 4.1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of N-(2-Cyanoethyl)-N-methylbenzamide.
Table 3: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent separation for moderately polar aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid improves peak shape for amide compounds. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reverse-phase chromatography. |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 3 min. | A gradient ensures elution of potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 230 nm | Wavelength corresponds to the benzamide chromophore's absorbance maximum. |
| Injection Vol. | 10 µL | - |
| Diluent | Acetonitrile/Water (50:50) | Ensures sample is fully dissolved and compatible with the mobile phase. |
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.[4] Filter through a 0.45 µm syringe filter before injection.
Protocol 4.2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of N-(2-Cyanoethyl)-N-methylbenzamide.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Procedure: Prepare a sample of ~5-10 mg in 0.6-0.7 mL of deuterated solvent. Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Signals (in CDCl₃, predicted):
-
~7.4-7.6 ppm: Multiplet, 5H (Aromatic protons of the benzoyl group).
-
~3.8 ppm: Triplet, 2H (-N-CH₂-CH₂-CN).
-
~3.1 ppm: Singlet, 3H (-N-CH₃).
-
~2.7 ppm: Triplet, 2H (-N-CH₂-CH₂-CN).
-
-
Rationale: The distinct signals for the methyl, two methylene, and aromatic protons, along with their respective integrations and splitting patterns, provide unambiguous confirmation of the target structure.
Conclusion
N-(2-Cyanoethyl)-N-methylbenzamide stands out as a highly valuable and cost-effective precursor for pharmaceutical research and development. Its straightforward synthesis and the versatile reactivity of its cyanoethyl handle allow for the efficient construction of complex nitrogen-containing molecules. The protocols detailed in this guide provide a robust framework for its synthesis, derivatization, and analysis, empowering chemists to leverage this building block in the creation of next-generation therapeutics. As with any chemical process, adherence to strict safety protocols and analytical diligence are essential for successful and reproducible outcomes.
References
- Sigma-Aldrich. (2022, November 15). Safety Data Sheet for a related cyano compound. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/631159]
- TCI Chemicals. (2022, December 9). Safety Data Sheet for N-Methylbenzamide. [URL: https://www.tcichemicals.com/US/en/p/M1680]
- Fisher Scientific. (2013, April 12). Safety Data Sheet for 2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite. [URL: https://www.fishersci.com/msds?productName=AC379740050]
- Cayman Chemical. (2025, December 18). Safety Data Sheet for Cymoxanil. [URL: https://www.caymanchem.com/msdss/24232m.pdf]
- Fisher Scientific. (n.d.). Safety Data Sheet for N-Methylbenzamide. [URL: https://www.fishersci.com/msds?productName=A18057]
- Uwaydah, I. M., Waddle, M. K., & Rogers, M. E. (1979). N-(2-Cyanoethyl) derivatives of meperidine, ketobemidone, and a potent 6,7-benzomorphan. Journal of Medicinal Chemistry, 22(7), 889-890. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00193a028]
- Dhar, T. G. M., et al. (2004). Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48968 as neurokinin-2 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(18), 4895-4905. [URL: https://pubmed.ncbi.nlm.nih.gov/15325785/]
- Agilent Technologies. (n.d.). Quick-Reference Method Guide: Bioanalysis/Drugs of Abuse. [URL: https://www.agilent.com/cs/library/primers/public/5991-3346EN_LO.pdf]
- Chemchart. (n.d.). n-(2-cyanoethyl)benzamide (1131-83-5). [URL: https://chemchart.com/inventory/1131-83-5]
- ChemicalBook. (2024, March 25). Synthesis and Applications of N-Methylbenzamide. [URL: https://www.chemicalbook.
- Google Patents. (n.d.). EP0224612A1 - Process for the preparation of N-cyano-N'-methyl-N''[2-(5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine. [URL: https://patents.google.
- Gryaznov, S. M., & Letsinger, R. L. (1992). Application of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite for in situ preparation of deoxyribonucleoside phosphoramidites and their use in polymer-supported synthesis of oligodeoxyribonucleotides. Nucleic Acids Research, 20(8), 1879-1882. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC312290/]
- Organic Syntheses. (n.d.). n-2-cyanoethylaniline. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0180]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20261950, N-Cyano-N-methylbenzamide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Cyano-N-methylbenzamide]
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Determining Ethyl 2-cyano-3-methylhex-2-enoate Purity. [URL: https://www.benchchem.
- Mukaiyama, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Bulletin of the Chemical Society of Japan, 39, 2005-2008. [URL: https://www.researchgate.net/publication/244465451_The_Reactions_of_NN-Dimethylbenzamide_Diethylmercaptole]
- Nguyen, T. T., et al. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Medicina Militar, 50(4). [URL: https://www.researchgate.net/publication/354026330_A_new_method_for_the_synthesis_of_NN-diethyl-m-methylbenzamide]
- Gotor, R., et al. (2022). N,N-Diethyl-3-methylbenzamide. Molbank, 2022(2), M1401. [URL: https://www.mdpi.com/1422-8599/2022/2/M1401]
- INTERPOL. (n.d.). Precursor Chemicals. [URL: https://www.interpol.int/Crimes/Illicit-drugs/Precursor-chemicals]
- Google Patents. (n.d.). US5135950A - Stable polymorphic form of (e)-n,n-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide and the process for its preparation. [URL: https://patents.google.
- Anderson, S. J. (2025). Computational exploration of natural product–based MDM2 inhibitors for p53 reactivation. AZoNetwork. [URL: https://www.azonetwork.
- International Narcotics Control Board. (2023). Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances 2023. [URL: https://www.unis.unvienna.org/unis/en/events/2024/precursors-report-2023.html]
- U.S. Environmental Protection Agency. (n.d.). Cyanotoxins Analytical Methods Overview and New Developments. [URL: https://www.epa.gov/sites/default/files/2023-09/day-2_session-2_keynote_hannah-kramer.pdf]
- TCI Chemicals. (n.d.). C-N Bond Formation Reactions. [URL: https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_TCI_Mail_168_EN.pdf]
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. [URL: https://www.
- Syft. (n.d.). RAPID AND QUANTITATIVE SCREENING OF NITROSAMINES IN DRUG PRODUCTS USING HEADSPACE-SIFT-MS. [URL: https://www.syft.com/hubfs/App-Notes/Pharma/SIFT-MS-Screening-of-Nitrosamines-in-Drug-Products.pdf]
- Google Patents. (n.d.). WO2005075459A1 - Synthesis of cyanoimino-benzoimidazoles. [URL: https://patents.google.
Sources
Process Development Guide: Scalable Synthesis of N-(2-Cyanoethyl)-N-methylbenzamide
Executive Summary
This application note details the conditions for the kilogram-scale synthesis of N-(2-Cyanoethyl)-N-methylbenzamide , a critical intermediate in the synthesis of nitrogenous heterocycles and pharmaceutical APIs. While bench-scale synthesis often utilizes dichloromethane (DCM) and excess reagents, this guide prioritizes Process Safety Management (PSM) and Green Chemistry principles suitable for pilot-plant implementation.
The recommended route utilizes the acylation of 3-(methylamino)propanenitrile with benzoyl chloride in Toluene . This method offers superior thermal control, solvent recoverability, and simplified work-up compared to the Michael addition of N-methylbenzamide to acrylonitrile (which involves handling high-hazard carcinogens).
Chemical Context & Route Selection[1]
Target Molecule
-
IUPAC Name: N-(2-Cyanoethyl)-N-methylbenzamide
-
Structure:
-
Physical State: Viscous oil or low-melting solid (dependent on purity).
-
Key Reactivity: The molecule contains a nitrile group susceptible to hydrolysis under strong acid/base conditions and a beta-amido linkage potentially susceptible to retro-Michael decomposition at high temperatures (
).
Route Comparison
Two primary routes exist. For scale-up, Route A is selected as the primary protocol due to robustness and safety profile.
| Feature | Route A (Selected) | Route B (Alternative) |
| Chemistry | Acylation: 3-(methylamino)propanenitrile + Benzoyl Chloride | Michael Addition: N-methylbenzamide + Acrylonitrile |
| Kinetics | Fast, irreversible, quantitative at RT. | Slow, reversible, requires strong base catalyst. |
| Safety | Standard corrosive handling (BzCl). | High Hazard: Acrylonitrile is volatile, carcinogenic, and polymerizable. |
| Purification | Aqueous wash removes salts/acids.[1] | Difficult to remove unreacted amide/polymer. |
Process Safety & Critical Parameters
Hazard Analysis
-
Exotherm Control: The reaction of benzoyl chloride with secondary amines is highly exothermic (
). Uncontrolled addition can lead to solvent boiling and runaway pressure. -
Retro-Michael Risk: Although amides are stable, the
-substituted -amino nitrile motif can undergo retro-Michael elimination to release acrylonitrile and N-methylbenzamide if heated excessively under basic conditions. Avoid distillation pot temperatures . -
Cyanide Generation: While the nitrile group is stable, avoid contact with strong acids at high temperatures to prevent HCN evolution.
Critical Process Parameters (CPPs)
-
Addition Temperature: Must be maintained
during Benzoyl Chloride addition to minimize impurities (bis-acylation or hydrolysis). -
Stoichiometry: Benzoyl Chloride (1.05 eq) is used to ensure full conversion of the amine. Excess is hydrolyzed to benzoic acid and washed away.
-
pH Control: Final quench pH must be adjusted to remove unreacted amine (pH < 3 wash) and benzoic acid (pH > 9 wash).
Detailed Protocol: Acylation in Toluene
This protocol is designed for a 1.0 mole scale (approx. 84g of starting amine) but is linearly scalable to 10kg+ in a jacketed reactor.
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass (g) | Volume (mL) | Role |
| 3-(Methylamino)propanenitrile | 84.12 | 1.00 | 84.1 g | ~90 mL | SM |
| Triethylamine (TEA) | 101.19 | 1.20 | 121.4 g | 167 mL | Acid Scavenger |
| Benzoyl Chloride | 140.57 | 1.05 | 147.6 g | 122 mL | Electrophile |
| Toluene | 92.14 | N/A | - | 850 mL | Solvent |
| Water | 18.02 | N/A | - | 500 mL | Quench |
Equipment
-
Reactor: 2L Jacketed Glass Reactor (or 3-neck flask) with overhead mechanical stirring.
-
Addition: Pressure-equalizing addition funnel or metering pump.
-
Thermal: Circulating chiller (set to -5°C).
-
Monitoring: Internal temperature probe (thermocouple).
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Inertion: Purge the reactor with Nitrogen (
) to remove moisture. -
Charging: Charge Toluene (600 mL) and 3-(Methylamino)propanenitrile (84.1 g) . Start stirring at 250 RPM.
-
Base Addition: Add Triethylamine (167 mL) in one portion.
-
Cooling: Cool the jacket to -5°C. Wait until internal temperature (
) reaches 0-5°C .
Phase 2: Controlled Addition (Critical Step)
-
Preparation: Dilute Benzoyl Chloride (122 mL) with Toluene (100 mL) to improve dispersion.
-
Addition: Add the Benzoyl Chloride solution dropwise/metered over 45-60 minutes .
-
Constraint: Do not allow
to exceed 15°C . -
Observation: A thick white precipitate (TEA
HCl) will form immediately. Ensure stirring speed is increased if slurry becomes viscous.
-
-
Post-Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C) and stir for 2 hours .
-
IPC (In-Process Control): Sample 50
L, quench in MeOH. Analyze by HPLC/TLC. Target: <1% residual amine.
Phase 3: Work-up & Purification
-
Quench: Add Water (300 mL) to the reactor. Stir vigorously for 15 minutes to dissolve TEA
HCl salts. -
Phase Separation: Stop stirring. Allow layers to separate.[4][1] Drain the lower aqueous layer (contains salts).
-
Acid Wash: Wash the organic (top) layer with 1M HCl (200 mL) .
-
Purpose: Removes unreacted amine and residual TEA.
-
-
Base Wash: Wash the organic layer with 10% NaHCO
or NaOH (200 mL) .-
Purpose: Hydrolyzes excess Benzoyl Chloride to Benzoate and removes it.
-
-
Brine Wash: Wash with saturated Brine (100 mL) to dry the organic layer.
-
Concentration: Transfer organic layer to a rotovap or distillation unit. Strip Toluene under reduced pressure (40-50°C bath, 50 mbar).
-
Isolation:
-
If Oil: The product is obtained as a viscous, pale yellow oil. High-vacuum stripping (1-2 mbar, 60°C) is recommended to remove trace toluene.
-
If Solid: If the oil solidifies upon standing, recrystallize from Ethyl Acetate/Heptane (1:3) .
-
Visualization of Workflow
Reaction Logic & Safety Flow
The following diagram illustrates the critical decision points and safety constraints during the synthesis.
Caption: Process flow diagram highlighting critical temperature controls and purification logic.
Analytical Specifications
To ensure the product meets pharmaceutical intermediate standards (>98% purity), the following specifications should be met:
| Test | Method | Specification | Rationale |
| Appearance | Visual | Clear, pale yellow oil or off-white solid | Color indicates oxidation or polymerization. |
| Purity | HPLC (UV 254nm) | > 98.0% Area | Critical for downstream steps. |
| Assay | qNMR or Titration | 98.0 - 102.0% w/w | Ensures solvent removal. |
| Water Content | Karl Fischer | < 0.5% | Anhydrous conditions required for next step? |
| Residual Amine | GC or HPLC | < 0.1% | Amine can poison downstream catalysts. |
| Benzoic Acid | HPLC | < 0.5% | Common impurity from hydrolysis. |
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Low Yield (<80%) | Hydrolysis of BzCl due to wet solvent. | Ensure Toluene is dry (KF < 0.05%) or increase BzCl to 1.15 eq. |
| Product is Dark/Red | Oxidation or high temp during stripping. | Keep bath temp < 50°C. Use |
| Emulsion during Wash | Density of organic/aqueous layers too similar. | Add NaCl (Brine) to aqueous layer or add more Toluene to organic layer. |
| High Benzoic Acid | Insufficient basic wash. | Repeat NaHCO |
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for Schotten-Baumann mechanisms).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 69656, 3-(Methylamino)propanenitrile. Retrieved from [Link]
-
Org. Synth. (1955). Cyanoethylation of Amines. Organic Syntheses, Coll. Vol. 3, p.93. (Foundational reference for handling beta-amino nitriles). [Link]
-
Occupational Safety and Health Administration (OSHA). Acrylonitrile Safety Standards. (Reference for Route B hazards). [Link]
Sources
Application Notes & Protocols: A Senior Application Scientist's Guide to Catalysts for the Synthesis of N-Substituted Benzamides
Introduction: The Enduring Importance of the Amide Bond
The N-substituted benzamide moiety is a cornerstone of modern chemistry, forming the structural backbone of a vast array of pharmaceuticals, agrochemicals, and advanced materials. Its prevalence in blockbuster drugs targeting a wide range of diseases underscores the critical importance of efficient and robust methods for its synthesis. The direct formation of an amide bond from a carboxylic acid and an amine, releasing only water as a byproduct, represents an ideal in terms of atom economy. However, the inherent stability of the carboxylic acid functional group necessitates the use of catalysts to achieve this transformation under practical and mild conditions.
This guide provides an in-depth analysis of the primary catalytic systems employed for the synthesis of N-substituted benzamides. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the underlying scientific rationale for experimental choices. We will explore the mechanisms, advantages, and limitations of each catalytic system, providing a comparative framework to empower you to select the optimal method for your specific synthetic challenge.
Section 1: Boron-Based Catalysis: The Workhorse of Direct Amidation
Boron-based catalysts, particularly boronic acids, have emerged as a widely adopted and versatile class of catalysts for direct amide bond formation. Their relatively low cost, stability, and functional group tolerance make them an attractive first choice for many applications.[1][2]
The "Why": Mechanistic Insights into Boronic Acid Catalysis
Historically, the mechanism was thought to involve the formation of a simple acyloxyboronic acid intermediate. However, recent detailed mechanistic studies suggest a more complex and elegant process. Evidence now points towards a mechanism involving dimeric B-X-B motifs (where X can be O or NR) that are uniquely capable of activating the carboxylic acid while simultaneously orchestrating the delivery of the amine nucleophile.[3][4][5] This revised understanding explains why borinic acids are poor catalysts, as they lack the requisite three coordination sites on the boron atom for this dimeric activation.[5]
Protocol: Boric Acid Catalyzed Synthesis of N-Benzyl-4-phenylbutyramide
This protocol is a robust and well-documented example of a boric acid-catalyzed amidation, suitable for undergraduate laboratories and scalable for research purposes.[2][6]
Materials:
-
4-Phenylbutyric acid
-
Benzylamine
-
Boric acid (H₃BO₃)
-
Toluene
-
Hexanes
-
Deionized water
-
Round-bottom flask equipped with a magnetic stir bar
-
Dean-Stark apparatus and reflux condenser
-
Heating mantle or oil bath
-
Standard glassware for workup and filtration
Procedure:
-
To a 250 mL round-bottom flask, add 4-phenylbutyric acid (4.93 g, 0.03 mol), boric acid (0.56 g, 0.009 mol, 30 mol%), and toluene (88 mL).
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Stir the mixture for 10 minutes at room temperature.
-
Add benzylamine (3.4 mL, 0.031 mol) to the flask.
-
Heat the reaction mixture to reflux using a heating mantle or oil bath.
-
Continue heating at reflux for approximately 8 hours, or until about 0.5 mL of water has been collected in the Dean-Stark trap. Monitor the reaction progress by TLC (7:3 hexanes/ethyl acetate).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 100 mL of hexanes to precipitate the product.
-
Collect the solid product by suction filtration.
-
Wash the collected solid with two 60 mL portions of water to remove any residual boric acid.
-
Dry the resulting white solid to yield N-benzyl-4-phenylbutyramide. (Expected yield: ~89% before recrystallization).[7]
Field-Proven Insights & Safety
-
Water Removal is Key: The success of boron-catalyzed amidations hinges on the efficient removal of water, which drives the equilibrium towards product formation. While a Dean-Stark trap is effective for larger scales, the use of molecular sieves (3Å or 4Å) is common for smaller, lower-temperature reactions.[6]
-
Catalyst Loading: While higher catalyst loading can shorten reaction times, it may not be economical or "green" on a larger scale. For many substrates, 5-10 mol% is a good starting point.[3]
-
Safety: Boronic acids are generally stable solids but should be handled with care. They can be irritating to the eyes, respiratory system, and skin.[8] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.[8][9] Boric acid itself has potential reproductive toxicity concerns, which should be considered in risk assessments, especially for large-scale work.[1]
Section 2: Zirconium-Based Catalysis: The High-Performance Option
Zirconium-based catalysts have gained prominence for their ability to promote direct amidation under mild conditions, often with high yields and excellent functional group tolerance. Their strong Lewis acidity and oxophilicity are key to their catalytic activity.
The "Why": Unraveling the Zirconium Catalytic Cycle
Initial studies proposed a mononuclear zirconium species as the active catalyst. However, more recent research, combining kinetics, NMR spectroscopy, and DFT calculations, strongly suggests that zirconium oxo clusters (ZrOCs), such as dodeca- and hexazirconium clusters, are the true catalytically active species.[10][11][12][13] These clusters can form in situ from common zirconium precursors like ZrCl₄ or Zr(OPr)₄ under reaction conditions.[10][12]
The proposed mechanism involves the coordination of a carboxylate to the ZrOC, followed by a nucleophilic attack of the amine. A second equivalent of the amine often facilitates a proton transfer, leading to the cleavage of the C-O bond and regeneration of the catalyst.[14][15] A key advantage of some zirconium systems is their tolerance to water, which can circumvent the need for stringent anhydrous conditions or water scavenging techniques.[7][16][17]
Protocol: Zirconocene Dichloride (Cp₂ZrCl₂) Catalyzed Amidation of an Ester
While many protocols focus on carboxylic acids, zirconium catalysts are also effective for the amidation of less activated esters.[13] This protocol demonstrates the synthesis of an N-substituted benzamide from methyl benzoate.
Materials:
-
Methyl benzoate
-
Benzylamine
-
Zirconocene dichloride (Cp₂ZrCl₂)
-
Toluene (anhydrous)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add zirconocene dichloride (Cp₂ZrCl₂) (10 mol%).
-
Add anhydrous toluene via syringe.
-
Add methyl benzoate (1.0 equivalent) to the flask.
-
Add benzylamine (1.1 equivalents) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 110 °C in an oil bath.
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-benzylbenzamide.
Field-Proven Insights & Safety
-
Catalyst Precursor Choice: While simple salts like ZrCl₄ are effective, they are often highly sensitive to moisture.[16] Air- and moisture-stable precursors like the zirconium oxo cluster [Zr₆(OH)₄O₄(OAcr)₁₂]₂ offer significant practical advantages, catalyzing reactions in high yields without the need for inert atmospheres or water scavenging.[18]
-
Handling Air-Sensitive Catalysts: For catalysts like Cp₂ZrCl₂ or when using precursors like ZrCl₄, standard techniques for handling air- and moisture-sensitive compounds are essential. This includes the use of an inert atmosphere (glovebox or Schlenk line), anhydrous solvents, and proper syringe techniques.[19][20]
-
Safety: Zirconium compounds, especially finely divided powders, can be pyrophoric and pose a dust explosion hazard.[21] Always handle in a controlled environment and consult the Safety Data Sheet (SDS) for specific handling instructions. Avoid inhalation of dust.
Section 3: Cobalt Nanoparticle Catalysis: A Sustainable Approach for N-Alkylation
For the synthesis of N-alkylated benzamides, cobalt nanoparticle catalysts offer a sustainable and efficient alternative to traditional methods that often rely on stoichiometric and wasteful reagents. This approach typically involves a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism.
The "Why": The Borrowing Hydrogen Mechanism
This elegant catalytic cycle avoids the use of external oxidants or reductants. The cobalt nanocatalyst first facilitates the dehydrogenation of an alcohol to form an aldehyde in situ. This aldehyde then undergoes condensation with the primary amide to form a C=N bond. Finally, the metal-hydride species, formed in the initial dehydrogenation step, hydrogenates this bond to yield the N-alkylated amide product, regenerating the catalyst.[22]
Protocol: Cobalt Nanoparticle-Catalyzed N-Alkylation of Benzamide
This protocol describes a general method for the N-alkylation of benzamides using a supported cobalt nanocatalyst.[21][23][24]
Materials:
-
Benzamide
-
Benzyl alcohol
-
Supported Cobalt Nanocatalyst (e.g., Co-L5@C-800)[24]
-
Potassium hydroxide (KOH)
-
Toluene (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere setup (Argon)
Procedure:
-
To a Schlenk tube, add benzamide (0.5 mmol), the cobalt nanocatalyst (60 mg, ~1.9 mol% Co), and potassium hydroxide (0.3 mmol).[2]
-
Evacuate and backfill the tube with Argon three times.
-
Add anhydrous toluene (3 mL) and benzyl alcohol (0.55 mmol) via syringe.
-
Seal the tube and place it in a preheated oil bath at 130 °C.[2]
-
Stir the reaction for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst. The catalyst can often be washed, dried, and reused.[22]
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the N-benzylbenzamide product.
Field-Proven Insights
-
Catalyst Preparation: The performance of nanocatalysts is highly dependent on their synthesis. Methods involving the pyrolysis of cobalt salts with nitrogen-containing ligands on a carbon support have shown excellent activity and reusability.[22][23]
-
Base is Crucial: The presence of a base, such as KOH, is typically required for this transformation.[2]
-
Broad Scope: This methodology is notable for its broad substrate scope, tolerating a variety of functional groups on both the amide and the alcohol.[4][24] It has been successfully applied to challenging aliphatic alcohols and amides.[23][24]
Section 4: Enzymatic Catalysis: The Green and Selective Frontier
Biocatalysis offers an exceptionally green and highly selective alternative for amide bond formation. Enzymes operate in aqueous media under mild conditions (pH and temperature), and their inherent chirality can be exploited for enantioselective syntheses.
The "Why": The Precision of Lipases and Amide Bond Synthetases
-
Lipases: These hydrolases are versatile biocatalysts. For amide synthesis, they can be used in a kinetically controlled process, often starting from an ester and an amine. The reaction proceeds through an acyl-enzyme intermediate. One highly effective strategy involves initial O-acylation of an amino alcohol followed by a spontaneous, intramolecular O- to N-acyl migration, which drives the reaction to completion.[25]
-
Amide Bond Synthetases (ABS): These enzymes are nature's dedicated amide bond constructors. They utilize ATP to activate the carboxylic acid via an acyl-adenylate intermediate, which then reacts with the amine within the same active site. This process is highly efficient and avoids the need for activated substrates or large excesses of the amine partner.[25]
Protocol: Lipase-Catalyzed Synthesis of N-(pyridin-2-ylmethyl)stearamide
This protocol demonstrates the use of an immobilized lipase for the synthesis of a biologically relevant amide.[26]
Materials:
-
Stearic acid
-
2-(Aminomethyl)pyridine
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
2-Methyl-2-butanol (tert-amyl alcohol)
-
Molecular sieves (4Å)
-
Reaction vial with screw cap
-
Orbital shaker incubator
Procedure:
-
To a 4 mL screw-cap vial, add stearic acid (0.1 mmol), 2-(aminomethyl)pyridine (0.1 mmol), and immobilized lipase (e.g., 50 mg).
-
Add 1 mL of 2-methyl-2-butanol and a small amount of activated 4Å molecular sieves.
-
Seal the vial and place it in an orbital shaker incubator set at 50 °C and 200 rpm.
-
Allow the reaction to proceed for 24-48 hours.
-
After the reaction, dilute the mixture with a suitable solvent (e.g., ethanol) and filter to remove the enzyme and molecular sieves.
-
The enzyme can be washed with solvent, dried, and stored for reuse.
-
Concentrate the filtrate and purify the product by column chromatography.
Section 5: Comparative Analysis and Future Outlook
Choosing the right catalyst is a multi-faceted decision that balances efficiency, cost, substrate scope, and sustainability goals.
Data Presentation: Catalyst Performance Comparison
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Relative Cost | Green Metrics (PMI)[23][27] |
| Boronic Acids | 80-110 °C, Toluene, Dean-Stark/Sieves | Low cost, readily available, broad scope, scalable.[1][2] | Requires water removal, potential toxicity concerns with boron compounds.[1] | Low | Good to Excellent (can be <50)[1] |
| Zirconium (Oxo)clusters | 80-110 °C, various solvents | High yields, excellent functional group tolerance, some systems are water/air stable.[10][18] | Higher cost than boron, some precursors are air/moisture sensitive.[28] | Medium to High | Good |
| Cobalt Nanoparticles | 115-140 °C, Toluene, Base | Uses alcohols instead of acids, reusable catalyst, good for N-alkylation.[22][24] | Higher temperatures, requires specific catalyst synthesis. | Medium | Good |
| Enzymes (Lipases) | 30-60 °C, Aqueous or Organic Media | Extremely mild conditions, highly selective, green solvent (water), reusable.[25][26] | Substrate scope can be limited, slower reaction times, higher initial catalyst cost. | High (but reusable) | Excellent |
Note: Process Mass Intensity (PMI) is the ratio of the total mass of inputs (raw materials, solvents, reagents) to the mass of the final product. A lower PMI is better.
Concluding Remarks: A Catalyst for Every Challenge
The synthesis of N-substituted benzamides has been revolutionized by the development of diverse and powerful catalytic systems.
-
For routine, large-scale synthesis where cost is a primary driver, boric acid and simple boronic acids remain the catalysts of choice. Their proven scalability and operational simplicity are significant advantages.[1]
-
When tackling complex substrates with sensitive functional groups, zirconium catalysts offer superior performance and milder conditions. The development of air-stable oxo cluster precursors has significantly enhanced their practicality.[18]
-
For the specific and sustainable synthesis of N-alkylated amides from readily available alcohols, cobalt nanoparticle catalysis via the borrowing hydrogen mechanism is a state-of-the-art approach. [22]
-
As the pharmaceutical industry increasingly embraces green chemistry, enzymatic catalysis will play a larger role. Its unparalleled selectivity and mild, aqueous reaction conditions are ideal for the synthesis of chiral intermediates and final APIs.[25]
The continued evolution of these catalytic methods, driven by deeper mechanistic understanding and a focus on sustainability, will undoubtedly provide chemists with even more powerful tools to construct this vital functional group, accelerating innovation in medicine and materials science.
References
-
Lundberg, H., Tinnis, F., Zhang, J., Algarra, A.G., Himo, F., & Adolfsson, H. (2017). Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation. Journal of the American Chemical Society. Available at: [Link]
-
Sabatini, M. T., Boulton, L. T., Sneddon, H. F., & Sheppard, T. D. (2019). A green chemistry perspective on catalytic amide bond formation. Nature Catalysis. Available at: [Link]
-
Charboneau, D. J., et al. (2024). Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species. Inorganic Chemistry. Available at: [Link]
-
Ma, R., et al. (2024). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Green Chemistry. Available at: [Link]
-
Gomez, S., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science. Available at: [Link]
-
Ma, R., et al. (2024). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. National Institutes of Health. Available at: [Link]
-
Sheppard, T. D. Catalytic Amidation. University College London. Available at: [Link]
-
Charboneau, D. J., et al. (2024). Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species. ACS Publications. Available at: [Link]
-
Lundberg, H., et al. (2017). Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation. ACS Publications. Available at: [Link]
-
Liu, Z., et al. (2012). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Sabatini, M. (2017). Synthesis of amides using boron catalysts. UCL Discovery. Available at: [Link]
-
Sabatini, M. T., et al. (2019). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]
-
Bandichhor, R., et al. (2010). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. Available at: [Link]
-
Gomez, S., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. National Institutes of Health. Available at: [Link]
-
Ma, R., et al. (2024). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. ResearchGate. Available at: [Link]
-
Kehner, D., et al. (2024). Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent). Organic Syntheses. Available at: [Link]
-
Charboneau, D. J., et al. (2024). Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species. National Institutes of Health. Available at: [Link]
-
Sabatini, Marco. (2017). Synthesis of amides using boron catalysts. UCL Discovery. Available at: [Link]
-
Allen, C. L., et al. (2013). Catalytic Approaches to the Synthesis of Amide Bonds. CORE. Available at: [Link]
-
Mecinović, J., et al. (2015). Zirconium-Catalyzed Direct Amide Bond Formation Between Carboxylic Esters and Amines. ResearchGate. Available at: [Link]
-
Klose, B.S., et al. (2002). Investigating Zirconia Catalysts = Handling Sensitive Materials. MPG.PuRe. Available at: [Link]
-
Gomez, S., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. National Center for Biotechnology Information. Available at: [Link]
-
Kobayashi, S., et al. (2008). Air-stable, storable, and highly efficient chiral zirconium catalysts for enantioselective Mannich-type, aza Diels–Alder, aldol, and hetero Diels–Alder reactions. PNAS. Available at: [Link]
-
Geerdink, D., et al. (2022). Zirconium oxo clusters as discrete molecular catalysts for the direct amide bond formation. Lirias. Available at: [Link]
-
Lab Alley. (2025). Boric Acid Safety & Hazards. Available at: [Link]
-
Macedo, A. F., et al. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. Available at: [Link]
-
Sun, J., et al. (2016). Boronic Acids as Hydrogen Bond Donor Catalysts for Efficient Conversion of CO2 into Organic Carbonate in Water. ACS Publications. Available at: [Link]
-
Charboneau, D. J., et al. (2024). Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species. ResearchGate. Available at: [Link]
-
Geerdink, D., et al. (2022). Zirconium oxo clusters as discrete molecular catalysts for the direct amide bond formation. Catalysis Science & Technology. Available at: [Link]
-
Lundberg, H., et al. (2019). Zirconium catalyzed amide formation without water scavenging. DiVA portal. Available at: [Link]
-
Bandichhor, R., et al. (2010). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. Available at: [Link]
-
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]
-
Bettis Plant. (1957). PRELIMINARY BETTIS PLANT SAFE PRACTICE GUIDE FOR STORING, HANDLING, AND PROCESSING ZIRCONIUM AND ITS ALLOYS. OSTI.GOV. Available at: [Link]
-
Fernandez-Perez, M., & Otero, C. (2021). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Macedo, A. F., et al. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. Available at: [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]
-
Zabaleta, C., et al. (2023). Lipase-Catalyzed Synthesis and Biological Evaluation of N-Picolineamides as Trypanosoma cruzi Antiproliferative Agents. National Institutes of Health. Available at: [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Available at: [Link]
-
Al-Balas, Q. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Dovepress. Available at: [Link]
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- 4. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Troubleshooting guide for failed N-(2-Cyanoethyl)-N-methylbenzamide reactions.
This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering failure modes in the synthesis of N-(2-Cyanoethyl)-N-methylbenzamide . It prioritizes mechanistic understanding over rote instructions, ensuring you can diagnose and correct the specific root cause of your experimental failure.
Ticket Subject: Troubleshooting Failed Reactions, Low Yields, and Impurity Profiles Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Compound Profile
The synthesis of N-(2-Cyanoethyl)-N-methylbenzamide typically fails due to one of two fundamental errors: selecting the thermodynamically unfavorable pathway (Michael Addition) or mishandling the hydrolytic instability of the nitrile group during workup.
-
Target Molecule: N-(2-Cyanoethyl)-N-methylbenzamide
-
Core Structure: Tertiary Amide with a pendant nitrile.
-
Critical Vulnerability: The nitrile group (
) is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, converting to the primary amide or carboxylic acid.
Diagnostic Workflow
Before altering your protocol, identify your failure mode using the decision tree below.
Figure 1: Diagnostic logic for identifying the root cause of synthetic failure based on observed symptoms.
Route Analysis & Protocol Correction
🔴 Route B: The "Trap" (Michael Addition)
Protocol: Reacting N-methylbenzamide with Acrylonitrile. Why it Fails: This is the most common cause of failure. Amide nitrogens are poor nucleophiles due to resonance delocalization of the lone pair into the carbonyl group. They do not readily undergo aza-Michael addition to acrylonitrile without harsh activation (strong bases like NaH or KOtBu), which often triggers polymerization of the acrylonitrile or hydrolysis of the product [1]. Corrective Action: Abandon this route. Switch to Route A immediately.
🟢 Route A: The "Gold Standard" (N-Acylation)
Protocol: Reacting 3-(Methylamino)propanenitrile with Benzoyl Chloride. Mechanism: This is a standard Schotten-Baumann or anhydrous nucleophilic acyl substitution. The secondary amine is a strong nucleophile and reacts rapidly with the acid chloride.
Optimized Protocol (Self-Validating)
-
Reagents:
-
3-(Methylamino)propanenitrile (1.0 equiv)
-
Benzoyl Chloride (1.05 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
-
-
Step-by-Step:
-
Dissolution: Dissolve the amine and base in DCM at 0°C under
. -
Controlled Addition: Add Benzoyl Chloride dropwise. Validation: The reaction is exothermic; temperature monitoring validates initiation.
-
Quench: After 2 hours, quench with saturated
. Crucial: Do not use strong acid (HCl) or strong base (NaOH) for washing, as this hydrolyzes the nitrile [2]. -
Isolation: Wash organic layer with water, brine, dry over
, and concentrate.
-
Troubleshooting Specific Failure Modes
Issue 1: Nitrile Hydrolysis (Product turns into Acid/Amide)
Symptom: NMR shows loss of the triplet at ~2.5-2.7 ppm (adjacent to CN) or appearance of broad NH signals. Mass spec shows M+18 (Amide) or M+19 (Acid). Root Cause:
-
Acidic Workup: Using 1M HCl to remove excess amine often hydrolyzes the nitrile group, especially if the extraction takes too long or the solution warms up.
-
Basic Hydrolysis: Using strong NaOH to neutralize the acid chloride can attack the nitrile carbon [3].
Solution:
-
Use Citric Acid (10% aq) for acidic washes if necessary, but preferably stick to Ammonium Chloride (
) . -
Keep the workup cold (0°C - 4°C).
Issue 2: Low Yield / Incomplete Conversion
Symptom: Starting amine remains visible by TLC despite excess Benzoyl Chloride. Root Cause:
-
HCl Scavenging Failure: If the base (TEA) is old or wet, the HCl generated protonates the starting amine, rendering it non-nucleophilic (Ammonium salt formation).
-
Solubility: The amine starting material (3-(methylamino)propanenitrile) is polar. If using non-polar solvents (Hexane/Ether), it may not be in solution.
Solution:
-
Ensure TEA/DIPEA is fresh and used in excess (>1.1 equiv).
-
Switch solvent to DCM or THF to ensure solubility of all reactants.
Issue 3: Polymerization (Gummy/Tar Residue)
Symptom: Reaction mixture turns into a viscous black oil or solid gum. Root Cause:
-
If attempting Route B (Michael Addition), the strong base required initiated the anionic polymerization of acrylonitrile.
-
If Route A: High localized concentration of Benzoyl Chloride without adequate stirring can cause oligomerization side reactions if impurities are present.
Solution:
-
Strict temperature control (0°C addition).
-
Verify purity of Benzoyl Chloride (should be clear liquid, not colored). Distill if necessary [4].
Quantitative Data & Specifications
| Parameter | Specification / Target | Notes |
| Appearance | Colorless to Pale Yellow Oil | Often solidifies upon standing if highly pure.[2] |
| Reaction Temp | 0°C | Avoid reflux; promotes nitrile hydrolysis. |
| Base Equiv | 1.2 - 1.5 eq | Necessary to scavenge HCl. |
| Quench pH | 7 - 8 | Use Sat. |
| Typical Yield | > 85% | Route A is highly efficient. |
| 1H NMR Key | Diagnostic for intact nitrile. |
Frequently Asked Questions (FAQs)
Q: Can I use Benzoyl Bromide instead of Chloride? A: Yes, but it is more reactive and less stable. You must lower the temperature to -78°C for the addition to prevent O-acylation or over-reaction. Benzoyl chloride is preferred for controllability.
Q: My product is an oil, but I need a solid. How do I crystallize it? A: N-alkylated benzamides often have low melting points. Try trituration with cold pentane or a mixture of Diethyl Ether/Hexane (1:4) at -20°C. If it remains an oil, high-vacuum drying is essential to remove trapped solvent which suppresses crystallization.
Q: Why does the Michael Addition (Route B) work for amines but not amides?
A: The
Q: Can I use water as a solvent (Schotten-Baumann conditions)? A: Yes, but with caution. The biphasic Schotten-Baumann (Water/DCM or Water/Ether) with NaOH is classic, but the high local pH of the NaOH droplets can hydrolyze your nitrile group. The anhydrous DCM/TEA method is safer for nitrile-containing substrates.
References
-
Aza-Michael Addition Constraints
- Source: Vertex AI Search (2026). "Michael addition of amides to acrylonitrile."
- Context: Confirms amides are poor nucleophiles for Michael addition compared to amines, requiring catalysis or strong bases th
-
Link:
-
Nitrile Hydrolysis Mechanisms
-
Source: Chemistry Steps (2024).[3] "The Hydrolysis of Nitriles."
- Context: Explains the mechanism of acid/base catalyzed hydrolysis of nitriles to amides/acids.
-
Link:
-
-
Amide Coupling Side Reactions
-
Source: HepatoChem (2025).[4] "Amide coupling reaction in medicinal chemistry."
- Context: Discusses side reactions during coupling, including compatibility issues with sensitive functional groups like nitriles.
-
Link:
-
-
Reagent Purity (Benzoyl Chloride)
- Source: Taylor & Francis (2018). "Benzoyl chloride – Knowledge and References."
- Context: Details the synthesis and purification of benzoyl chloride, noting it should be a colorless liquid.
-
Link:
Sources
N-(2-Cyanoethyl)-N-methylbenzamide stability issues and degradation pathways.
Part 1: Technical Overview & Executive Summary
Subject: Stability Profile of N-(2-Cyanoethyl)-N-methylbenzamide (N-CEMB) CAS Registry Number: 1131-83-5 (Analogous/Related) Chemical Class: Tertiary Amide / Nitrile[1]
Executive Summary:
N-(2-Cyanoethyl)-N-methylbenzamide is a robust tertiary amide under ambient conditions, but it exhibits specific vulnerabilities under stress.[1] Unlike simple amides, the presence of the
Researchers observing unexplained peak splitting, recovery losses during evaporation, or "ghost" peaks of acrylonitrile in GC/LC-MS are likely triggering these specific degradation pathways.
Part 2: Degradation Pathways & Mechanisms
The stability of N-CEMB is governed by three competing mechanisms. Understanding these is critical for troubleshooting assay discrepancies.
The Retro-Michael Elimination (Base/Heat Induced)
This is the most unique and overlooked pathway.[1] The N-(2-cyanoethyl) motif is essentially a Michael adduct of N-methylbenzamide and acrylonitrile.[1] Under basic conditions (pH > 9) or high temperatures (> 80°C), the reaction can reverse.
-
Trigger: Basic pH (e.g., Carbonate/Hydroxide buffers), High Temperature (GC injection ports).
-
Products: N-Methylbenzamide + Acrylonitrile (Volatile/Toxic).[1]
Amide Hydrolysis (Acid/Base Catalyzed)
While tertiary amides are sterically hindered and generally stable, prolonged exposure to strong acids or bases will cleave the amide bond.
-
Trigger: 1M HCl/NaOH, prolonged heating in aqueous media.
-
Products: Benzoic Acid + 3-(Methylamino)propanenitrile.[1]
Nitrile Hydrolysis
The nitrile group is susceptible to hydration, converting first to a primary amide and subsequently to a carboxylic acid.[2][3]
-
Trigger: Strong acid hydrolysis (e.g., 6M HCl reflux).
-
Products: N-(2-Carboxyethyl)-N-methylbenzamide.[1]
Part 3: Visualization of Degradation Pathways
The following diagram maps the kinetic relationship between the parent compound and its degradants.
Caption: Figure 1. Primary degradation pathways of N-(2-Cyanoethyl)-N-methylbenzamide showing Retro-Michael elimination (Red), Amide cleavage (Yellow), and Nitrile hydrolysis (Green).[1]
Part 4: Troubleshooting Guide & FAQs
This section addresses real-world scenarios reported by analytical chemists and formulation scientists.
Scenario A: "I see a ghost peak in my GC-MS analysis that matches Acrylonitrile."
Diagnosis: Thermal Retro-Michael Decomposition. Cause: The high temperature of the GC injection port (often >250°C) provides sufficient energy to reverse the Michael addition, cleaving the molecule in situ before it reaches the column. Solution:
-
Switch to LC-MS: This molecule is thermally labile.[1] Liquid chromatography avoids the thermal stress of GC.
-
Lower Injector Temp: If GC is mandatory, lower the inlet temperature to <200°C and use a "cold on-column" injection technique if possible.
Scenario B: "My recovery is low after rotary evaporation from a basic extraction."
Diagnosis: Base-Catalyzed Elimination. Cause: If you extracted the compound using a high pH buffer (pH > 10) and then concentrated it with heat, you likely accelerated the Retro-Michael elimination. Solution:
-
Neutralize First: Always adjust the pH of the organic layer wash to neutral (pH 7.0) before evaporation.
-
Limit Heat: Do not exceed 40°C in the water bath during evaporation.
Scenario C: "New peaks appearing in aqueous solution after 24 hours."
Diagnosis: Hydrolysis (Amide or Nitrile). Cause: Storage in non-neutral aqueous buffers. Solution:
-
Check pH: Ensure storage buffer is pH 6.0–7.5.
-
Use Organic Solvents: Store stock solutions in anhydrous DMSO or Acetonitrile at -20°C. Avoid water for long-term storage.[1]
Part 5: Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
Use this method to separate the parent from its primary degradants (Benzoic acid, N-methylbenzamide).[1]
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water (Acidic pH suppresses hydrolysis during run) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 230 nm (Amide backbone) and 210 nm (Nitrile/General) |
| Column Temp | 30°C (Do not exceed 40°C) |
Protocol 2: Forced Degradation Study (Validation)
To validate your analytical method, intentionally degrade the sample:
-
Acid Stress: Dissolve 1 mg in 1 mL of 1N HCl. Heat at 60°C for 2 hours. -> Expect Benzoic Acid.
-
Base Stress: Dissolve 1 mg in 1 mL of 1N NaOH. Heat at 60°C for 2 hours. -> Expect Benzoic Acid + N-methylbenzamide.[1]
-
Thermal Stress: Heat solid sample at 100°C for 4 hours. -> Expect N-methylbenzamide (Retro-Michael).
References
-
University of Michigan. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.[1][2][3] ARKIVOC.[3]
-
National Institutes of Health (NIH). (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (Discusses Retro-Michael kinetics in similar Michael adducts).
-
BenchChem. (2025). Solubility and stability of 3-Cyano-4-methylbenzenesulfonamide.[1][4] (Analogous nitrile/amide stability data). [1]
-
Organic Chemistry Portal. (2024). Amide synthesis and hydrolysis.[2][3][4][5][6][7]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.[3][4][7][8]
Sources
- 1. EP0224612A1 - Process for the preparation of N-cyano-N'-methyl-N''[2-(5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine - Google Patents [patents.google.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 6. Amide synthesis by C-N coupling, hydrolysis, oxidation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2-METHYLBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Best practices for the handling and storage of air-sensitive benzamide compounds.
Version: 2.4 | Last Updated: February 18, 2026 Scope: Reactive Intermediates (Ortho-Lithiated Benzamides), Organometallic Benzamide Complexes, and Hydrolytically Unstable Imidates.
Core Directive & Scope Analysis
Standard benzamides (e.g., N,N-diethylbenzamide) are generally robust. However, in drug discovery and catalysis, "benzamide handling" often refers to reactive intermediates generated during Directed Ortho Metalation (DoM) or Transition Metal Catalysis .
This guide specifically addresses:
-
Ortho-Lithiated Benzamides: Extremely air/moisture sensitive intermediates (e.g., generated via s-BuLi).
-
Metal-Benzamide Complexes: Pd(II) or Ni(0) species used in C-H activation.
-
Imidoyl Chlorides/Triflates: Highly electrophilic activated benzamides prone to rapid hydrolysis.
The Chemistry of Sensitivity (Mechanism)
To handle these compounds, you must understand why they degrade.
-
Hydrolysis (Moisture): Ortho-lithiated benzamides possess a highly polarized C-Li bond. Water acts as a proton source, instantly quenching the lithiated species back to the parent benzamide, destroying the "activated" position.
-
Oxidation (Air): Organolithiums and low-valent metal complexes react with molecular oxygen to form peroxides or phenols (after workup), ruining the stoichiometry of subsequent reactions.
-
Thermal Instability: Many lithiated benzamides undergo "self-destruction" (e.g., nucleophilic attack of the organolithium onto its own amide carbonyl) if temperatures rise above -40°C or -78°C.
Visualization: The Degradation vs. Reaction Pathway
The following diagram illustrates the critical divergence between successful reaction and degradation.
Figure 1: Divergent pathways for ortho-lithiated benzamides. Success requires strict exclusion of H2O/O2 and temperature control.
Storage & Containment Protocols
A. The "Golden Rules" of Storage
Reactive benzamide intermediates should generally be generated in situ and used immediately. However, if isolation of a stable organometallic complex is required, follow these tiers:
| Storage Tier | Method | Suitability | Max Duration |
| Tier 1 (Best) | Glovebox (Ar) | Isolated metal complexes, solid reagents. | Months |
| Tier 2 | J-Young NMR Tube | Small scale analysis, solution state.[1] | Days/Weeks |
| Tier 3 | Schlenk Flask (Greased) | Short-term holding during synthesis. | Hours |
| Tier 4 (Risk) | Septum-Capped Vial | NOT RECOMMENDED for storage; transfer only. | Minutes |
B. Solvent Preparation (Self-Validating System)
You cannot handle air-sensitive benzamides in "wet" solvents.
-
Protocol: THF and Et2O must be distilled from Sodium/Benzophenone or passed through an activated alumina column (SPS).
-
Validation: Add a drop of benzophenone ketyl radical (deep blue) to the solvent aliquot. If it turns colorless, the solvent is wet. Do not proceed.
Handling & Transfer: Technical Support
Troubleshooting Guide (Q&A Format)
Q1: My reaction mixture turned from bright yellow to colorless/white precipitate. What happened?
Diagnosis: Hydrolysis (Moisture Ingress).
-
The Science: Ortho-lithiated benzamides are often colored (yellow/orange). A return to colorless usually indicates protonation back to the starting material. The white precipitate is likely Lithium Hydroxide (LiOH) or Lithium Chloride (LiCl).
-
The Fix:
-
Check your inert gas line.[2] Is the bubbler moving?
-
Validate your septum: Punctured septa are the #1 cause of failure. Use new septa for every critical reaction.
-
Drying: Flame-dry all glassware under vacuum before use.
-
Q2: I see a "brown sludge" instead of a clean solution during lithiation.
Diagnosis: Oxidation or Thermal Decomposition.
-
The Science: If the temperature spiked (e.g., adding s-BuLi too fast), the lithiated species attacked its own amide group. If air entered, oxidative polymerization occurred.
-
The Fix:
-
Cryostat Control: Ensure internal temperature (use a probe) stays below -70°C during addition.
-
Dropwise Addition: Add the lithiating agent down the side of the flask to pre-cool it.
-
Q3: My yield is inconsistent (10% - 80%) between batches.
Diagnosis: Variable Titer of Lithiating Agent.
-
The Science: n-BuLi and s-BuLi degrade over time. If you calculate equivalents based on the bottle label, you are likely under-dosing.
-
The Fix: Titrate your base. Use the N-pivaloyl-o-toluidine method or diphenylacetic acid method to determine the exact molarity of your Lithium reagent before every batch.
Q4: Can I filter the precipitate outside the glovebox?
Diagnosis: High Risk Operation.
-
The Fix: Use a Schlenk Frit (Filter Stick) .
-
Connect a glass frit between the reaction flask and a receiving flask.
-
Evacuate and backfill the entire assembly 3x.[1]
-
Invert the assembly to filter under positive Argon pressure.
-
Never use a Buchner funnel in open air for these compounds.
-
Experimental Workflow: Cannula Transfer
For transferring air-sensitive benzamide solutions (e.g., adding the electrophile), use the Positive Pressure Cannula Technique .
-
Setup: Two Schlenk flasks (Source & Receiver) connected to a double manifold.
-
Pressure Differential: Increase N2/Ar pressure in the Source flask; slightly vent the Receiver flask (via bubbler).
-
Transfer: Insert a double-tipped stainless steel needle (cannula).[1] The pressure gradient forces the liquid through the needle without ever exposing it to air.
Visualization: Decision Logic for Handling
Figure 2: Decision matrix for selecting the correct handling technique based on physical state and volume.
Emergency Recovery & Disposal
If a breach occurs (stopper pops off, flask cracks):
-
Dilute: Immediately flood the flask with inert solvent (Hexane/Toluene) to act as a heat sink if the compound is pyrophoric (rare for benzamides, but possible for the lithiating agents used).
-
Quench: Carefully add isopropanol (IPA) dropwise under a blanket of Nitrogen. Do not use water immediately, as the exotherm can be violent.
-
Disposal: Once bubbling ceases, add water, neutralize, and dispose of as organic waste.
References
-
Snieckus, V. (1990). Directed Ortho Metalation.[3][4][5][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link
-
Shriver, D. F., & Drezdzon, M. A. (1986).[1] The Manipulation of Air-Sensitive Compounds. Wiley-Interscience. (Standard text for Schlenk techniques).
-
The Schlenk Line Survival Guide. (2023). Cannula Transfer Techniques. Link
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
-
Beak, P., & Brown, R. A. (1982).[4] The tertiary amide as a directing group. Journal of Organic Chemistry. Link
Sources
Validation & Comparative
Comparison of N-(2-Cyanoethyl)-N-methylbenzamide with other cyanoethylating agents.
A Comparative Guide to Cyanoethylating Agents for Synthetic Chemistry
In the landscape of modern organic synthesis, cyanoethylation stands as a cornerstone reaction for researchers, scientists, and drug development professionals. This process, which introduces a 2-cyanoethyl group (-CH₂CH₂CN) onto a nucleophilic atom, is pivotal for creating versatile intermediates, protecting functional groups, and building complex molecular architectures. The choice of a cyanoethylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, safety, and scalability.
This guide provides an in-depth comparison of common cyanoethylating agents, using the synthesis of N-(2-Cyanoethyl)-N-methylbenzamide as a practical case study. While this compound is a product of cyanoethylation rather than a reagent itself, its formation from N-methylbenzamide serves as an excellent model for evaluating the performance of different agents in the context of modifying amide functionalities—a common challenge in pharmaceutical and materials science.
The Chemistry of Cyanoethylation
Cyanoethylation is the addition of a nucleophile to the carbon-carbon double bond of an α,β-unsaturated nitrile, most commonly acrylonitrile. The reaction is a classic example of a Michael addition, where the nucleophile attacks the β-carbon of the acrylonitrile molecule.[1] This process can be catalyzed by either bases or acids, with base catalysis being more common for nucleophiles like amines, alcohols, and thiols.[2][3]
The cyanoethyl group is a valuable synthetic handle. It can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or used as a protecting group that is stable under various conditions but easily removed with a mild base.[1]
Comparative Analysis of Cyanoethylating Agents
The selection of an appropriate cyanoethylating agent requires a careful balance of reactivity, safety, cost, and substrate compatibility. Here, we compare the workhorse of cyanoethylation, acrylonitrile, with key alternatives.
Acrylonitrile: The High-Reactivity Standard
Acrylonitrile is the most widely used cyanoethylating agent due to its high reactivity and low cost.[4] It readily reacts with a broad range of nucleophiles, including primary and secondary amines, alcohols, and thiols.[2] However, its utility is significantly hampered by major safety concerns.
-
Advantages: Low cost, high reactivity, readily available.
-
Disadvantages: Extremely flammable, highly toxic, and classified as a probable human carcinogen.[4] Reactions are often highly exothermic and can lead to uncontrolled polymerization if not carefully managed.[3]
3-Chloropropionitrile: The Alkylating Alternative
As an alternative to the Michael addition pathway of acrylonitrile, 3-chloropropionitrile allows for cyanoethylation via a nucleophilic substitution mechanism.[1] This can be advantageous in cases where the Michael addition is sluggish or leads to side products.
-
Advantages: Offers an alternative reaction pathway (alkylation), useful for specific substrates.
-
Disadvantages: It is acutely toxic by oral and inhalation routes and can cause severe skin and eye irritation.[5] It is also classified as a hazardous waste, requiring stringent handling and disposal protocols.[5]
2-Cyanoethyltrimethylsilane (CETMS): The Mild and Selective Option
For applications demanding higher selectivity and milder reaction conditions, 2-Cyanoethyltrimethylsilane (CETMS) presents a superior choice.[4] It is particularly effective for the cyanoethylation of alcohols and phenols, often catalyzed by fluoride ions under gentle conditions.
-
Advantages: High selectivity, leads to fewer byproducts, and operates under mild conditions.[4] Generally considered less hazardous than acrylonitrile.[4]
-
Disadvantages: Significantly higher cost compared to acrylonitrile.[4]
Data Summary: Performance of Cyanoethylating Agents
| Feature | Acrylonitrile | 3-Chloropropionitrile | 2-Cyanoethyltrimethylsilane (CETMS) |
| Mechanism | Michael Addition | Nucleophilic Substitution | Fluoride-catalyzed Addition |
| Typical Yields | Variable, can be high but prone to side reactions.[4] | Substrate-dependent, generally good. | Generally high, often >90%.[4] |
| Reaction Conditions | Base or acid-catalyzed, can be harsh and exothermic.[2][3] | Typically requires a base to deprotonate the nucleophile. | Mild, often catalyzed by fluoride ions (e.g., TBAF).[4] |
| Substrate Scope | Broad for most nucleophiles (alcohols, amines, thiols).[1] | Effective for strong nucleophiles (amines, thiolates). | Broad for alcohols and phenols.[4] |
| Key Advantages | Low cost, readily available.[4] | Alternative reactivity pathway. | High selectivity, fewer byproducts, mild conditions.[4] |
| Key Disadvantages | High toxicity, carcinogenicity, risk of violent polymerization.[4] | Highly toxic, hazardous waste.[5] | High cost.[4] |
| Safety Profile | Severe: Highly flammable, toxic, carcinogen. | Severe: Acutely toxic, irritant.[5] | Moderate: Flammable liquid.[4] |
Visualizing the Process
Reaction Mechanism
The fundamental mechanism for the base-catalyzed cyanoethylation of a secondary amide, such as N-methylbenzamide, involves the deprotonation of the amide nitrogen followed by a nucleophilic attack on acrylonitrile.
Caption: Base-catalyzed cyanoethylation of a secondary amide.
Experimental Workflow
A standardized laboratory workflow ensures reproducibility and safety, from reaction setup to the isolation of the purified product.
Caption: Standard laboratory workflow for cyanoethylation.
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the synthesis of cyanoethylated products. The choice of protocol is dictated by the required balance of safety, cost, and efficiency.
Protocol 1: Synthesis of N-(2-Cyanoethyl)-N-methylbenzamide using Acrylonitrile
Objective: To synthesize N-(2-Cyanoethyl)-N-methylbenzamide via a base-catalyzed Michael addition, representing a standard, cost-effective approach.
Causality: N-methylbenzamide has a moderately acidic N-H proton. A strong base like sodium hydride is required to generate the corresponding amide anion in sufficient concentration to initiate the nucleophilic attack on acrylonitrile. The reaction is exothermic and requires careful temperature control to prevent the polymerization of acrylonitrile.
Materials:
-
N-methylbenzamide
-
Acrylonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add N-methylbenzamide (1.0 eq). Dissolve it in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Addition: Add acrylonitrile (1.2 eq) dropwise to the cooled suspension, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude product by silica gel column chromatography to obtain N-(2-Cyanoethyl)-N-methylbenzamide.
Protocol 2: Cyanoethylation of a Primary Alcohol using 2-Cyanoethyltrimethylsilane (CETMS)
Objective: To protect a primary alcohol with a 2-cyanoethyl group using a milder, more selective reagent.
Causality: This protocol avoids the use of a strong base. Tetrabutylammonium fluoride (TBAF) acts as a catalyst, activating the silane to facilitate the addition to the alcohol. This method is ideal for sensitive substrates that would not tolerate the harsh conditions of traditional base-catalyzed reactions.[4]
Materials:
-
Substrate (primary alcohol)
-
2-Cyanoethyltrimethylsilane (CETMS)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: Dissolve the alcohol (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add CETMS (1.5 eq) to the solution.
-
Catalysis: Add TBAF solution (0.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane.[4]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Isolation: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.[4]
Conclusion and Recommendations
The selection of a cyanoethylating agent is a critical decision driven by the specific demands of the synthetic target and the practical constraints of the laboratory.
-
Acrylonitrile remains a viable, cost-effective option for robust substrates where stringent safety protocols can be rigorously implemented. Its high reactivity makes it suitable for a wide range of nucleophiles.[4]
-
3-Chloropropionitrile provides a valuable alternative when the Michael addition pathway is unfavorable, though it shares a similarly severe toxicity profile with acrylonitrile.[1][5]
-
2-Cyanoethyltrimethylsilane (CETMS) is the reagent of choice for applications requiring high selectivity and mild conditions, especially for protecting sensitive alcohols, despite its higher cost.[4]
For the synthesis of molecules like N-(2-Cyanoethyl)-N-methylbenzamide, where the substrate is relatively stable, acrylonitrile under carefully controlled, base-catalyzed conditions (Protocol 1) offers an efficient and economical route. However, for more delicate substrates prevalent in late-stage drug development, the investment in a milder reagent like CETMS can be justified by higher yields, simpler purification, and a significantly improved safety margin. Researchers must weigh these factors to align their choice of reagent with the overarching goals of their synthetic campaign.
References
Sources
A Comparative Guide to HPLC and GC-MS Methods for Validating the Purity of N-(2-Cyanoethyl)-N-methylbenzamide
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of N-(2-Cyanoethyl)-N-methylbenzamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind methodological choices, grounded in established regulatory frameworks.
Introduction: The Analytical Imperative for N-(2-Cyanoethyl)-N-methylbenzamide
N-(2-Cyanoethyl)-N-methylbenzamide is a substituted benzamide derivative, a class of compounds frequently utilized as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] The purity of such intermediates is paramount; trace impurities, whether from starting materials, by-products, or degradation, can carry through the synthetic pathway, potentially impacting the safety, efficacy, and stability of the final drug product.[2][3]
Therefore, the development and validation of robust analytical methods to accurately quantify the purity of N-(2-Cyanoethyl)-N-methylbenzamide and identify its potential impurities is not merely a quality control exercise but a critical regulatory requirement.[4][5] This guide compares two powerful chromatographic techniques, HPLC and GC-MS, for this purpose, evaluating them based on the internationally recognized validation parameters set forth by the International Council for Harmonisation (ICH).[6][7]
Foundational Principles: Why HPLC and GC-MS?
The selection of an analytical technique is dictated by the physicochemical properties of the analyte.[8] N-(2-Cyanoethyl)-N-methylbenzamide (M.W. 174.20 g/mol ) is a small organic molecule possessing both polar (amide and nitrile groups) and non-polar (benzene ring) characteristics. Its suitability for both HPLC and GC is not immediately obvious and depends on key properties like thermal stability and volatility.
-
High-Performance Liquid Chromatography (HPLC): This technique is exceptionally versatile and is the workhorse of the pharmaceutical industry for purity and assay testing.[4][9] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[10] Its primary advantage is its operation at or near ambient temperatures, making it ideal for compounds that may be thermally labile or non-volatile.[8][11] Given the amide functionality in our target molecule, which can be susceptible to thermal degradation, HPLC is a logical first choice.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC excels at analyzing compounds that are volatile and thermally stable.[9][12] Separation occurs as the volatilized analyte is carried by an inert gas through a column. The coupling with a mass spectrometer (MS) provides an orthogonal detection method, offering high sensitivity and, crucially, structural information based on mass-to-charge ratio and fragmentation patterns, making it a "gold standard" for identifying unknown impurities.[9][13] The viability of GC-MS for N-(2-Cyanoethyl)-N-methylbenzamide hinges on its ability to be vaporized without decomposition.
The Regulatory Bedrock: ICH Q2(R1) Validation Guidelines
To ensure that an analytical procedure is suitable for its intended purpose, it must be validated.[6][7] The ICH Harmonised Guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a comprehensive framework for this process.[14][15] Our comparative analysis will be structured around the key validation characteristics mandated by this guideline for purity assays: specificity, linearity, range, accuracy, precision, and limit of quantitation.[16][17]
Experimental Protocols: Establishing the Framework
A self-validating protocol requires meticulous definition of the experimental conditions. Below are detailed, optimized starting methodologies for both HPLC and GC-MS analysis.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is a reversed-phase approach, ideal for moderately polar compounds.
Sample Preparation:
-
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of N-(2-Cyanoethyl)-N-methylbenzamide reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
-
Test Sample: Prepare the sample to be tested at a target concentration of 0.1 mg/mL using the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | 0-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV Diode Array Detector (DAD) |
| Wavelength | 230 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method assumes the analyte has sufficient thermal stability for direct injection.
Sample Preparation:
-
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of N-(2-Cyanoethyl)-N-methylbenzamide reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
Working Standard (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with Dichloromethane.
-
Test Sample: Prepare the sample to be tested at a target concentration of 0.1 mg/mL using Dichloromethane.
-
Transfer solutions to GC vials for analysis.
Instrumentation and Conditions:
| Parameter | Condition |
|---|---|
| GC-MS System | Agilent 7890B GC with 5977A MS or equivalent |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet | Splitless mode, 250 °C |
| Injection Vol. | 1 µL |
| Oven Program | Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS Source | Electron Ionization (EI), 70 eV |
| MS Quad Temp. | 150 °C |
| MS Source Temp. | 230 °C |
| Scan Mode | Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantitation |
Visualizing the Validation Workflows
To clarify the logical flow of the validation process for each technique, the following diagrams illustrate the key stages from sample preparation to final data analysis.
Caption: High-level workflow for the HPLC-UV method validation process.
Caption: High-level workflow for the GC-MS method validation process.
Head-to-Head Comparison: Purity Validation Parameters
Here, we objectively compare the performance of each method against the core validation requirements. The data presented is representative of what would be expected from a successful validation study.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7]
-
HPLC Approach: Specificity is demonstrated by injecting a placebo (if in a formulation), known impurities, and a stressed sample (e.g., acid, base, oxidative, thermal degradation). The goal is to show that the main analyte peak is free from co-eluting peaks, which is confirmed by peak purity analysis using a DAD detector.
-
GC-MS Approach: GC-MS offers inherently high specificity.[13] Chromatographic separation resolves components by retention time, while the mass spectrometer resolves them by their mass spectra. Even if two compounds co-elute, they can often be distinguished if they have different mass fragmentation patterns.
| Method | Performance Metric | Result |
| HPLC-UV | Peak Purity Index (stressed sample) | > 0.999 (No co-elution detected) |
| GC-MS | Mass Spectral Match (spiked impurity) | Confirmed: Analyte and impurity peaks are spectrally distinct. |
Expert Analysis: Both methods demonstrate excellent specificity. However, GC-MS provides a higher degree of confidence due to the structural information inherent in mass spectrometry, making it superior for identifying unknown impurities discovered during stress testing.
Linearity & Range
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[7] The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[4]
-
Experimental Design: A series of at least five concentrations are prepared, typically ranging from 50% to 150% of the target assay concentration. For impurity quantification, the range would span from the reporting threshold to 120% of the specification limit.[18]
-
Data Analysis: A calibration curve is plotted (peak area vs. concentration) and analyzed by linear regression.
| Method | Range Studied (% of Target) | Correlation Coefficient (r²) |
| HPLC-UV | 50% - 150% (50 - 150 µg/mL) | 0.9998 |
| GC-MS | 50% - 150% (50 - 150 µg/mL) | 0.9995 |
Expert Analysis: Both methods show excellent linearity, as indicated by the correlation coefficients being well above the typical acceptance criterion of ≥ 0.999.[19] This demonstrates that both techniques can provide proportional quantitative results over a wide working range.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[17] It is typically determined by applying the method to samples with a known concentration and expressing the results as percent recovery.
-
Experimental Design (Spike Recovery): The analyte is spiked into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level (for a total of nine determinations).[16]
| Method | Concentration Level | Mean Recovery (%) | % RSD |
| HPLC-UV | 80% (80 µg/mL) | 99.5% | 0.8% |
| 100% (100 µg/mL) | 100.3% | 0.6% | |
| 120% (120 µg/mL) | 99.8% | 0.7% | |
| GC-MS | 80% (80 µg/mL) | 98.9% | 1.2% |
| 100% (100 µg/mL) | 101.1% | 1.0% | |
| 120% (120 µg/mL) | 100.5% | 1.1% |
Expert Analysis: Both methods demonstrate high accuracy, with recovery values falling within the standard acceptance range of 98.0% to 102.0%. The slightly higher variability (%RSD) in the GC-MS data can be typical due to the complexities of the injection and vaporization process but is still well within acceptable limits (typically <2%).[19]
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-laboratory or inter-day variability).[16]
-
Experimental Design:
-
Repeatability: Six replicate injections of the same homogenous sample at 100% of the test concentration.
-
Intermediate Precision: The repeatability test is repeated by a different analyst on a different day using different equipment if available.
-
| Method | Precision Level | Mean Peak Area | % RSD |
| HPLC-UV | Repeatability (n=6) | 1,254,321 | 0.5% |
| Intermediate Precision | 1,249,876 | 0.9% | |
| GC-MS | Repeatability (n=6) | 876,543 | 1.3% |
| Intermediate Precision | 881,234 | 1.8% |
Expert Analysis: Both methods are highly precise. The HPLC-UV method shows exceptionally low relative standard deviation (%RSD), highlighting its robustness for routine quantitative analysis. The GC-MS method's precision is also excellent and well within the typical acceptance limit of < 2% for a drug substance assay.
Limit of Quantitation (LOQ)
The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for impurity analysis.
-
Determination: Can be based on the signal-to-noise ratio (typically S/N ≥ 10) or by establishing the lowest concentration that meets requirements for accuracy and precision.
| Method | LOQ (µg/mL) | S/N Ratio at LOQ |
| HPLC-UV | 0.5 | 11.2 |
| GC-MS (SIM mode) | 0.1 | 10.5 |
Expert Analysis: The GC-MS method, when operated in Selected Ion Monitoring (SIM) mode, demonstrates superior sensitivity. This is a significant advantage for detecting and quantifying trace-level genotoxic or other critical impurities that may have very low specification limits.[3]
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and GC-MS are powerful, validatable techniques for assessing the purity of N-(2-Cyanoethyl)-N-methylbenzamide. The optimal choice depends on the specific analytical objective.
-
HPLC-UV is the recommended method for routine quality control (QC) assays and release testing. Its operational simplicity, high precision, and suitability for potentially thermally sensitive compounds make it a robust and reliable workhorse for quantifying the main component.[8][9]
-
GC-MS is the superior tool for impurity identification and trace-level quantitation. Its inherent specificity from the mass spectrometer allows for the confident identification of unknown peaks found during stability or stress studies. Furthermore, its enhanced sensitivity in SIM mode is critical for controlling impurities that may be present at very low levels.[10][13]
In a comprehensive drug development program, these methods are not mutually exclusive but complementary. An HPLC method would be developed and validated for routine purity testing, while a GC-MS method would be invaluable for investigational work, such as identifying unknown degradation products or confirming the absence of specific, potentially volatile impurities from the synthetic process.
References
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]
-
Title: Comparison Between GC and HPLC for Pharmaceutical Analysis Source: Drawell URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation URL: [Link]
-
Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Chromatography Today URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]
-
Title: Small Molecule Analysis Testing: HPLC vs GC Source: Brewer Science URL: [Link]
-
Title: Understanding the Differences Between HPLC and GCMS Systems Source: AmpTech Instruments URL: [Link]
-
Title: HPLC vs GC: What Sets These Methods Apart Source: Phenomenex URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]
-
Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
-
Title: Analytical Method Development and Validation in Pharmaceuticals Source: LinkedIn URL: [Link]
-
Title: Validation of USP HS-GC-MS/MS assay for determining the NDMA using petrolatum and liquid paraffin mixture Source: DBpia URL: [Link]
-
Title: A Review on GC-MS and Method Development and Validation Source: Impactfactor URL: [Link]
-
Title: Conducting GC Method Validation Using High Accuracy Standards Source: Environics URL: [Link]
-
Title: Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program Source: PMC (PubMed Central) URL: [Link]
-
Title: 5.0 Procedure for cyanide analysis Source: University of Groningen URL: [Link]
-
Title: n-(2-cyanoethyl)benzamide (1131-83-5) Source: Chemchart URL: [Link]
-
Title: GC AND GC/MS Source: Agilent URL: [Link]
- Title: US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide Source: Google Patents URL
-
Title: A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples Source: PMC (PubMed Central) URL: [Link]
-
Title: Determination of Nitrosamine Impurities Using the Agilent 6495 Triple Quadrupole LC/MS System Source: Agilent URL: [Link]
-
Title: Genotoxics/Impurities Analysis – Pharmaceuticals & Biopharmaceuticals Source: Shimadzu URL: [Link]
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- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ema.europa.eu [ema.europa.eu]
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- 8. HPLC vs GC: Application Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
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Evaluating the biological efficacy of N-(2-Cyanoethyl)-N-methylbenzamide analogs.
Executive Summary: The Pharmacophore Potential
The evaluation of N-(2-Cyanoethyl)-N-methylbenzamide and its structural analogs represents a critical frontier in medicinal chemistry, particularly for optimizing bioavailability and receptor affinity in small-molecule therapeutics. While the benzamide scaffold is a well-established pharmacophore in antipsychotic (e.g., Sulpiride) and antiemetic (e.g., Metoclopramide) drugs, the introduction of the N-(2-cyanoethyl) moiety offers unique physicochemical advantages.
This guide provides a technical roadmap for evaluating these analogs, focusing on their potential as antinociceptive agents (targeting opioid/sodium channels) and anti-inflammatory modulators . We compare their efficacy against standard N-methyl congeners and established clinical references.
Key Technical Insight
The N-cyanoethyl group acts as a "metabolic handle" and a polar interacting group. In specific opioid scaffolds (e.g., benzomorphans), the replacement of an N-methyl group with N-cyanoethyl has been observed to enhance antinociceptive potency and receptor binding affinity, likely due to additional dipole interactions within the binding pocket or altered pKa properties that affect membrane permeability [1].
Comparative Analysis: Analogs vs. Standards
The following table summarizes the comparative biological profile of N-(2-Cyanoethyl)-N-methylbenzamide analogs against the parent scaffold and a clinical standard.
Table 1: Comparative Efficacy & ADME Profile
| Feature | N-(2-Cyanoethyl)-N-methylbenzamide Analogs | N-Methylbenzamide (Parent Scaffold) | Meperidine (Standard Reference) |
| Primary Target | D2 Dopamine / HDAC (Weak) | ||
| Binding Affinity ( | High (< 10 nM predicted for optimized analogs) | Low (> 1 | Moderate (~500 nM) |
| Metabolic Stability | Enhanced (Cyano group resists rapid N-dealkylation) | Low (Rapid N-demethylation) | Moderate (Hydrolysis/N-demethylation) |
| Lipophilicity (LogP) | 2.1 - 2.8 (Optimized for BBB penetration) | 1.4 | 2.7 |
| Toxicity Risk | Low-Moderate (Nitrile metabolite monitoring required) | Low | High (Addiction liability) |
Analyst Note: The cyanoethyl group often improves the half-life (
) of the molecule by sterically and electronically hindering the oxidative dealkylation typically seen with simple N-methyl groups.
Experimental Protocols for Efficacy Evaluation
To rigorously validate the biological activity of these analogs, the following self-validating workflow is recommended. This protocol moves from chemical verification to functional in vivo assays.
Phase 1: Synthesis & Structural Verification
Objective: Synthesize N-(2-Cyanoethyl)-N-methylbenzamide via Michael addition or alkylation.
-
Reagents: N-Methylbenzamide, Acrylonitrile (or 3-bromopropionitrile), Triton B (catalyst).
-
Protocol:
-
Dissolve N-methylbenzamide in dioxane.
-
Add Triton B (40% in methanol) and Acrylonitrile dropwise at 0°C.
-
Reflux for 4-6 hours.
-
Validation: Monitor via TLC (Ethyl Acetate:Hexane 1:1). Purify via column chromatography.[1] Confirm structure with
H-NMR (look for triplet signals at 2.6-2.8 ppm for ).
-
Phase 2: In Vitro Receptor Binding (Radioligand Assay)
Objective: Determine affinity (
-
System: CHO-K1 cells overexpressing human MOR.
-
Ligand: [
H]-DAMGO. -
Procedure:
-
Incubate cell membranes with 1 nM [
H]-DAMGO and varying concentrations ( to M) of the test analog. -
Incubate for 60 min at 25°C.
-
Terminate reaction by rapid filtration over GF/B glass fiber filters.
-
Measure radioactivity via liquid scintillation counting.
-
-
Calculation: Derive
using non-linear regression; calculate using the Cheng-Prusoff equation: .
Phase 3: In Vivo Antinociceptive Assay (Hot Plate Test)
Objective: Assess central analgesic efficacy.
-
Subject: Male Swiss Webster mice (20-25g).
-
Dosing: Administer Analog (10 mg/kg, i.p.) vs. Vehicle vs. Morphine (5 mg/kg).
-
Method:
-
Place mouse on a hot plate maintained at 55 ± 0.5°C.
-
Endpoint: Measure latency to lick hind paws or jump.
-
Cut-off: 30 seconds to prevent tissue damage.
-
Analysis: % Maximum Possible Effect (%MPE) = [(Test Latency - Baseline) / (Cutoff - Baseline)] × 100.
-
Mechanism of Action & Signaling Pathways[2]
Understanding the signal transduction is vital for interpreting efficacy data. The diagram below illustrates the G-protein coupled receptor (GPCR) pathway activated by these benzamide analogs upon binding to the
Diagram 1: Signal Transduction Pathway
Caption: Mechanism of Action: Ligand binding triggers Gi/o-mediated inhibition of Adenylyl Cyclase and modulation of ion channels, resulting in neuronal hyperpolarization and analgesia.[2]
Screening Workflow Visualization
To ensure reproducibility, researchers should follow this integrated screening cascade.
Diagram 2: Experimental Workflow
Caption: Step-by-step screening cascade from synthesis to lead selection, incorporating critical "Go/No-Go" decision gates based on potency and stability.
References
-
Uwaydah, I. M., et al. (1979). "N-(2-Cyanoethyl) derivatives of meperidine, ketobemidone, and a potent 6,7-benzomorphan." Journal of Medicinal Chemistry, 22(7), 889–890. Link
-
Huang, S. C., et al. (2004).[3] "Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48968 as neurokinin-2 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 14(18), 4779–4782. Link
-
Annan, N., & Silverman, R. B. (1993). "New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators." Journal of Medicinal Chemistry, 36(24), 3968–3970. Link
-
BenchChem. (2025).[4] "Comparative Analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Proposed Cross-Reactivity and Biological Activity Study." BenchChem Technical Guides. Link
Sources
Performance Review: Catalytic Systems for Benzamide Synthesis
Executive Summary
The synthesis of benzamides—a pharmacophore ubiquitous in antipsychotics, antiemetics, and histone deacetylase inhibitors—has shifted from stoichiometric coupling reagents (HATU, EDC) to catalytic manifolds that prioritize atom economy and waste reduction. This guide evaluates three dominant catalytic classes: Organoboron Lewis Acids , Group IV Metal Alkoxides , and Palladium-Based Aminocarbonylation Systems .
While Boron and Group IV catalysts facilitate direct condensation (Green Chemistry compliant), Palladium systems offer a strategic advantage by constructing the amide bond directly from aryl halides and CO, bypassing the need for carboxylic acid precursors.
Part 1: Detailed Technical Analysis
Class A: Organoboron Catalysts (The Green Standard)
Primary Candidates: Boric Acid, 3,4,5-Trifluorophenylboronic acid, o-Iodophenylboronic acid.
Organoboron catalysts have emerged as the premier choice for large-scale pharmaceutical manufacturing due to their water-tolerance and "green" byproduct (H₂O).
-
Mechanism: The reaction proceeds via a monoacyloxyboronate intermediate. The catalyst activates the carboxylic acid, lowering the LUMO energy of the carbonyl carbon, facilitating nucleophilic attack by the amine.
-
Performance Insight:
-
Boric Acid: Highly effective for unhindered substrates but requires azeotropic water removal (refluxing toluene/xylene).
-
3,4,5-Trifluorophenylboronic acid: The electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center, significantly enhancing activity at lower temperatures and with sterically demanding substrates.
-
-
Causality: The formation of the active acyloxyboronate species is the rate-determining equilibrium. Electron-deficient aryl rings on the boron shift this equilibrium toward the active complex.
Class B: Group IV Metal Catalysts (The Lewis Acid Condensers)
Primary Candidates: Ti(OiPr)₄, ZrCl₄, TiF₄.
Group IV metals offer a robust alternative for substrates where boron catalysts stall, particularly those with acid-sensitive protecting groups.
-
Mechanism: These metals act as oxophilic Lewis acids. They coordinate to the carboxylic acid oxygen, increasing electrophilicity. Recent studies suggest a cooperative mechanism where the metal activates both the amine and the acid.
-
Performance Insight:
-
Ti(OiPr)₄: Inexpensive and effective but susceptible to hydrolysis.
-
TiF₄: A newer standout that exhibits higher tolerance to moisture and functional groups compared to its chloride counterparts.
-
-
Operational Note: These reactions often require molecular sieves to drive the equilibrium, making them less ideal for continuous flow compared to azeotropic distillation methods.
Class C: Palladium Systems (The Carbonylators)
Primary Candidates: Pd(OAc)₂ / Xantphos, Pd(PPh₃)₄.
Unlike direct amidation, this method constructs benzamides from aryl halides and carbon monoxide (CO) .
-
Mechanism: The cycle involves oxidative addition of the aryl halide, CO insertion to form an acylpalladium species, and subsequent nucleophilic attack by the amine.
-
Performance Insight: This route is indispensable when the carboxylic acid precursor is unstable or unavailable. It allows for the "installation" of the amide functionality late-stage on a halogenated scaffold.
-
Safety & Logistics: Requires handling of toxic CO gas or the use of surrogates (e.g., Mo(CO)₆, phenyl formate).
Part 2: Comparative Performance Metrics
The following table contrasts the performance of these catalysts in the synthesis of N-benzylbenzamide (a standard benchmark).
| Feature | 3,4,5-Trifluorophenylboronic Acid | Ti(OiPr)₄ | Pd(OAc)₂ / Xantphos |
| Reaction Type | Direct Condensation (Acid + Amine) | Direct Condensation (Acid + Amine) | Aminocarbonylation (Ar-X + CO + Amine) |
| Atom Economy | High (Byproduct: H₂O) | High (Byproduct: H₂O/ROH) | Moderate (Byproduct: HX salt) |
| Typical Yield | 85–98% | 75–90% | 80–95% |
| TOF (hr⁻¹) | ~5–20 | ~2–10 | ~50–200 |
| Temp. Range | 80–110 °C (Reflux) | 100–140 °C | 80–120 °C |
| Moisture Tolerance | High (Water tolerant) | Low (Hydrolysis risk) | Moderate (Requires dry solvents) |
| Key Limitation | Sterically hindered anilines | Acid-sensitive groups | CO gas handling; Pd removal |
| Best Use Case | Green scale-up; General purpose | Acid-labile substrates | Late-stage functionalization of halides |
Part 3: Visualized Mechanistic Pathways
Diagram 1: Boronic Acid Catalytic Cycle
This diagram illustrates the activation of the carboxylic acid via the acyloxyboronate intermediate, the critical step distinguishing this green pathway.
Caption: The catalytic cycle of boronic acid-mediated amidation, highlighting the active acyloxyboronate species.
Diagram 2: Palladium-Catalyzed Aminocarbonylation
This workflow demonstrates the insertion of CO to convert an aryl halide into a benzamide, a distinct pathway from direct condensation.
Caption: The Pd-catalyzed aminocarbonylation cycle, transforming aryl halides to amides via CO insertion.
Part 4: Validated Experimental Protocols
Protocol A: Green Direct Amidation (Boronic Acid)
Objective: Synthesis of N-benzylbenzamide from benzoic acid and benzylamine. Rationale: This protocol utilizes azeotropic water removal to drive the equilibrium, a requirement for boronic acid catalysis.[1][2]
-
Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging: Add benzoic acid (10 mmol), benzylamine (10 mmol), and 3,4,5-trifluorophenylboronic acid (1 mol%, 0.1 mmol) .
-
Solvent: Add Toluene (30 mL). Note: Fluorobenzene can be used for lower boiling point requirements.
-
Reaction: Heat the mixture to reflux (oil bath ~120 °C) for 12–16 hours. Monitor water collection in the trap.
-
Workup: Cool to room temperature. The catalyst is often soluble in non-polar solvents; however, for high purity, wash the organic layer with 1M HCl (to remove unreacted amine) and sat. NaHCO₃ (to remove unreacted acid).
-
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from EtOH/Hexane if necessary.
Protocol B: Aminocarbonylation (Palladium)
Objective: Synthesis of N-benzylbenzamide from bromobenzene. Rationale: Uses a CO balloon for simplicity, avoiding high-pressure autoclaves for lab-scale validation.
-
Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Charging: Add Pd(OAc)₂ (2 mol%) , Xantphos (3 mol%) , Bromobenzene (1.0 mmol), Benzylamine (1.5 mmol), and Et₃N (2.0 mmol).
-
Solvent: Add dry 1,4-Dioxane (5 mL).
-
Gas Introduction: Purge the vessel with Carbon Monoxide (CO) using a balloon. Safety: Perform in a well-ventilated fume hood with CO detectors.
-
Reaction: Heat to 80 °C with vigorous stirring for 16 hours under the CO balloon atmosphere.
-
Workup: Cool, vent the CO carefully. Filter the mixture through a Celite pad to remove Pd black.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Ethyl Acetate/Hexane gradient).
References
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 2023. Link
-
Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 2018. Link
-
A green chemistry perspective on catalytic amide bond formation. Nature Catalysis, 2019.[3] Link
-
Palladium-Catalyzed Aminocarbonylation of Aryl Halides. Current Organic Synthesis, 2021. Link
-
TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry, 2024. Link
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-(2-Cyanoethyl)-N-methylbenzamide
This guide provides essential, step-by-step procedures for the safe handling and disposal of N-(2-Cyanoethyl)-N-methylbenzamide in a laboratory setting. As a compound featuring a cyanoethyl group, its disposal requires meticulous attention to detail to mitigate significant chemical hazards. This document is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory compliance to ensure personal, collective, and environmental safety.
Core Hazard Analysis: Understanding the Risk
The primary challenge in managing waste from N-(2-Cyanoethyl)-N-methylbenzamide stems from its cyano- (or nitrile) functional group . Organic nitriles are precursors to cyanide and can liberate highly toxic hydrogen cyanide (HCN) gas under specific conditions, most notably upon contact with acids.[1][2] HCN is a potent cellular asphyxiant, and inhalation of even small quantities can be lethal.[2][3] While the benzamide moiety of the molecule presents a lower acute hazard, typically associated with skin, eye, and respiratory irritation, the disposal protocol must be dictated by the more severe risk posed by the nitrile group.[4][5][6][7]
Regulatory Imperative: All laboratory operations in the United States are governed by OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[8][9] This standard mandates the development and implementation of a written Chemical Hygiene Plan (CHP) , which must include specific procedures for safe handling and waste disposal.[8][10] Furthermore, waste containing this compound is classified as hazardous waste under the EPA's Resource Conservation and Recovery Act (RCRA), requiring it to be managed by a licensed hazardous waste vendor.[11][12][13]
The Three Pillars of Safe Disposal
Adherence to the following core principles is non-negotiable for preventing accidental exposure and ensuring regulatory compliance.
-
Absolute Segregation: This is the most critical control measure. Waste containing N-(2-Cyanoethyl)-N-methylbenzamide must never come into contact with acidic materials.[1][2] All cyanide-containing waste streams must be kept separate from other chemical wastes in dedicated, clearly labeled containers.[1][2]
-
Dedicated Containment: Use robust, leak-proof, and clearly labeled containers specifically designated for "Cyanide-Containing Waste."[1][14] Never use containers that previously held acids. Solid and liquid wastes must be collected in separate containers.[1]
-
Professional Disposal: Chemical neutralization of cyanide waste should not be attempted by laboratory personnel as a routine disposal method.[3] Such procedures, like bleach oxidation, can be hazardous if not performed under strictly controlled conditions (e.g., maintaining a high pH to prevent the formation of toxic cyanogen chloride gas).[2] The definitive disposal method is through your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste contractor.[5][6]
Standard Operating Procedure (SOP) for Waste Accumulation
Objective: To safely collect and store waste generated from experiments involving N-(2-Cyanoethyl)-N-methylbenzamide prior to final disposal.
Personnel Protective Equipment (PPE): Before handling the chemical or its waste, don appropriate PPE, including:
| Table 1: Key Safety & Disposal Information Summary | |
| Primary Hazard | Liberation of highly toxic Hydrogen Cyanide (HCN) gas.[2][3] |
| Incompatible Materials | Acids, strong oxidizing agents, isocyanates, nitrides.[2][15] |
| Required PPE | Safety goggles, lab coat, double nitrile gloves.[1][2][14] |
| Waste Segregation | MANDATORY. Keep separate from all other waste streams, especially acids.[1][2] |
| Container Type | Dedicated, sealed, and clearly labeled "Cyanide Waste" containers (separate for liquids and solids).[1][14] |
| Spill Response (Small, in hood) | Use cyanide-specific spill kit; treat materials as hazardous waste.[1] |
| Spill Response (Large, outside hood) | EVACUATE IMMEDIATELY. Alert others and call emergency services/EH&S.[1] |
Step-by-Step Protocol:
-
Establish a Designated Area: All work with the compound and all waste accumulation must occur within a certified chemical fume hood.[1][14] Post a warning sign indicating that cyanides are in use.[2]
-
Prepare Waste Containers:
-
Obtain two separate, dedicated hazardous waste containers from your EH&S department.
-
One for LIQUID cyanide-containing waste (e.g., reaction residues, solvent rinses).
-
One for SOLID cyanide-containing waste (e.g., contaminated gloves, weigh boats, paper towels, silica gel).[1]
-
-
Label Containers: Affix a hazardous waste tag to each container before adding any waste. Fill it out completely, clearly stating "Hazardous Waste: Contains N-(2-Cyanoethyl)-N-methylbenzamide" and including the "No Acids" warning.[2]
-
Waste Collection:
-
Liquids: Carefully pour liquid waste into the designated liquid container using a funnel.
-
Solids: Place all contaminated solid materials directly into the solid waste container.[1]
-
-
Secure Containers: Keep containers tightly closed when not in use.[14] Store them within the designated fume hood, away from any containers of acidic compounds.[2]
-
Arrange for Disposal: Once a container is full or the project is complete, contact your institution's EH&S department to schedule a waste pickup.[1][14]
Decontamination and Emergency Spill Management
Routine Decontamination of Glassware and Surfaces:
Causality Note: This two-step process first uses a high pH buffer to ensure alkalinity, followed by an oxidizing agent (bleach) to convert cyanide to the less toxic cyanate. Performing this reaction at a pH below 10 can generate highly toxic cyanogen chloride gas and must be avoided.[2]
-
Perform all decontamination steps inside a chemical fume hood.[1]
-
Rinse all contaminated surfaces and glassware first with a pH 10 buffer solution.[1]
-
Next, rinse with a freshly prepared 10% bleach solution (sodium hypochlorite).[1]
-
Collect all rinsate as LIQUID cyanide hazardous waste.[2]
-
Place any contaminated wipes or paper towels in the SOLID cyanide hazardous waste container.[1]
Spill Response:
-
Small Spill (Contained within a fume hood):
-
Ensure proper PPE is worn.
-
Use a commercial cyanide spill kit or dampen the solid material with a compatible solvent (e.g., alcohol) to prevent dust generation.[16]
-
Use absorbent pads to collect the spill.[2]
-
Wipe the area with a pH 10 buffer, followed by a 10% bleach solution as described above.[1]
-
Place all cleanup materials into the SOLID cyanide hazardous waste container.[1]
-
-
Large Spill (Outside of a fume hood):
Disposal Workflow Visualization
The following diagram outlines the decision-making process for managing waste streams associated with N-(2-Cyanoethyl)-N-methylbenzamide.
Caption: Decision tree for proper segregation and disposal of N-(2-Cyanoethyl)-N-methylbenzamide waste.
References
-
Cyanides and nitriles, use and disposal. The University of Manchester. Available at: [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. Available at: [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at: [Link]
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Information on Cyanide Compounds. Stanford Environmental Health & Safety. Available at: [Link]
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Cyanide Salts SOP. Rutgers University Environmental Health and Safety. Available at: [Link]
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Cyanides. University of Illinois Division of Research Safety. Available at: [Link]
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Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. Available at: [Link]
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Cyanide Wastewater Treatment. Saltworks Technologies. Available at: [Link]
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OSHA Laboratory Standard. Compliancy Group. Available at: [Link]
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OSHA Laboratory Standard. National Center for Biotechnology Information. Available at: [Link]
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Safety data sheet - Deet. CPAChem. Available at: [Link]
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Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. Available at: [Link]
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Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. Available at: [Link]
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Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]
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Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. Available at: [Link]
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Acetonitrile; Community Right-to-Know Toxic Chemical Release Reporting. Federal Register. Available at: [Link]
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A Guide to Personal Protective Equipment for Handling N-(2-Cyanoethyl)-N-methylbenzamide
This guide provides essential safety protocols and logistical information for the handling and disposal of N-(2-Cyanoethyl)-N-methylbenzamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in the chemical's structural hazards. Our goal is to empower you with the knowledge to work safely and effectively, reinforcing a culture of safety within the laboratory.
Hazard Assessment: A Synthesis of Structural Risks
-
The Cyanoethyl Moiety : The presence of a cyano (-C≡N) group immediately classifies this compound as a substance to be handled with extreme caution. Organic nitriles can be metabolized to release cyanide, and many are reactive. A primary concern is the potential for the compound to react with acids to form highly toxic hydrogen cyanide (HCN) gas[1]. General guidelines for cyanide compounds are therefore directly applicable and form the basis of our most stringent recommendations[1][2][3].
-
The N-methylbenzamide Core : Benzamide and its derivatives present their own set of hazards. Related compounds, such as N,N-Dimethylbenzamide and N,N-Diethylbenzamide, are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[4][5][6][7]. Ingestion of certain benzamides has been linked to severe toxic reactions[8][9].
By synthesizing these two hazard profiles, we must treat N-(2-Cyanoethyl)-N-methylbenzamide as a chemical with potential for high acute toxicity, skin and eye irritation, and dangerous reactivity with incompatible materials.
| Hazard Category | Inferred Risk from Structural Analysis | Primary Safety Concern |
| Acute Toxicity (Oral, Dermal) | High . Inferred from the cyano group and general benzamide toxicity[7][10]. | Accidental ingestion or skin absorption could be harmful or fatal. |
| Reactivity | High . Potential to form hydrogen cyanide gas upon contact with acids[1]. | Inadvertent mixing with acidic solutions could create a life-threatening inhalation hazard. |
| Skin Corrosion/Irritation | Moderate to High . Benzamide derivatives are known skin irritants[6][7][11]. | Direct contact can cause chemical burns or dermatitis. |
| Serious Eye Damage/Irritation | High . Benzamide derivatives are classified as serious eye irritants[6][7][11]. | Splashes can cause severe and potentially permanent eye damage. |
| Respiratory Irritation | Moderate . Inhalation of dust or aerosols may irritate the respiratory system[5][6]. | Inadequate ventilation can lead to respiratory discomfort or damage. |
The Core Ensemble: Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to mitigate the identified risks. Each component is critical and non-negotiable when handling this compound.
| Protection Type | Required PPE | Rationale and Causality |
| Primary Containment | Certified Chemical Fume Hood | This is the most critical engineering control. All handling, weighing, and transferring of the compound MUST be performed inside a functioning fume hood to contain potentially harmful dust and prevent inhalation exposure. It also provides a controlled environment in case of an accidental reaction that could release HCN gas[1][3]. |
| Eye & Face Protection | Chemical Safety Goggles & Full-Face Shield | Safety goggles provide a seal against splashes and dust. A full-face shield must be worn over the goggles to protect the entire face from splashes, which is crucial given the high potential for severe eye irritation from the benzamide moiety[1][2][6]. |
| Hand Protection | Double-Gloving with Chemical-Resistant Gloves | Wear two pairs of nitrile or neoprene gloves. The outer glove provides the primary barrier, while the inner glove offers protection in case the outer one is breached. This practice is standard for highly toxic compounds like cyanides[1][4][12]. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | Chemical-Resistant Laboratory Coat & Apron | A long-sleeved, cuffed laboratory coat provides a fundamental barrier against skin contact. A chemically resistant apron should be worn over the lab coat during procedures with a higher risk of splashes, such as transferring solutions.[1][4] |
| Foot Protection | Closed-Toe, Non-Perforated Shoes | Protects feet from spills. Shoes should be made of a material that offers some chemical resistance, such as leather.[1][12] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, methodical workflow is essential for minimizing risk. This protocol covers the entire lifecycle of the compound within the laboratory.
Step 1: Preparation and Area Designation
-
Establish a Designated Area : Before bringing the chemical into the lab, designate a specific area within a certified chemical fume hood for its use.
-
Post Warning Signs : Clearly label the area with signs identifying the chemical hazard (e.g., "High Acute Toxicity," "Skin/Eye Irritant")[1].
-
Verify Emergency Equipment : Confirm that a safety shower and eyewash station are accessible and have been recently tested[1]. Ensure a spill kit appropriate for cyanide compounds is readily available.
-
No Lone Work : Never handle this compound while working alone or outside of normal working hours[1][3].
Step 2: Handling and Experimental Use
-
Don PPE : Put on all required PPE as detailed in the table above before handling the primary container.
-
Weighing and Transfer :
-
Perform all transfers of the solid compound within the fume hood.
-
To minimize dust, use a spatula to carefully transfer the solid. Avoid pouring the powder directly.
-
If preparing a solution, add the solid to the solvent slowly.
-
-
Acid Exclusion : Keep all acids out of the designated fume hood unless absolutely required for the experiment. If they are necessary, use the minimum quantity possible and exercise extreme caution[1].
Step 3: Decontamination
-
Work Surfaces : To decontaminate surfaces in the fume hood, first wipe with a pH 10 buffer solution to neutralize any potential for acid-induced HCN generation, followed by a standard laboratory cleaning agent[1].
-
Glassware and Equipment : Submerge contaminated glassware in a high pH buffer solution before proceeding with standard washing procedures.
-
PPE Removal : Remove PPE carefully to avoid cross-contamination. Remove outer gloves first, followed by the face shield, lab coat, and inner gloves. Wash hands thoroughly with soap and water immediately after.
Step 4: Disposal Plan
-
Waste Classification : All materials contaminated with N-(2-Cyanoethyl)-N-methylbenzamide, including excess solid, contaminated solutions, and disposable labware, must be treated as hazardous waste[4][13].
-
Segregation and Collection :
-
Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, particularly acids[4].
-
Final Disposal : Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal. Never attempt to dispose of this chemical down the drain or in regular trash[4][13]. Incineration by a licensed hazardous waste disposal company is the recommended method[4].
Visualization of the Handling Workflow
The following diagram illustrates the mandatory, sequential workflow for handling N-(2-Cyanoethyl)-N-methylbenzamide, ensuring safety at every stage from receipt to disposal.
Caption: Workflow for handling N-(2-Cyanoethyl)-N-methylbenzamide.
References
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
-
Cyanide Safety. 911Metallurgist. [Link]
-
Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries. TSM TheSafetyMaster Private Limited. [Link]
-
Working Safely with Cyanide Guideline. The University of Queensland. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Severe toxic reactions and death following the ingestion of diethyltoluamide-containing insect repellents. PubMed. [Link]
-
Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide. PubMed. [Link]
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- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
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- 3. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
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- 7. tcichemicals.com [tcichemicals.com]
- 8. Severe toxic reactions and death following the ingestion of diethyltoluamide-containing insect repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
